Product packaging for 3-Biphenylamine, 4'-nitro-(Cat. No.:CAS No. 53059-29-3)

3-Biphenylamine, 4'-nitro-

Cat. No.: B13956933
CAS No.: 53059-29-3
M. Wt: 214.22 g/mol
InChI Key: IOKXTTPVYZCVCV-UHFFFAOYSA-N
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Description

3-Biphenylamine, 4'-nitro- is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Biphenylamine, 4'-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Biphenylamine, 4'-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B13956933 3-Biphenylamine, 4'-nitro- CAS No. 53059-29-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53059-29-3

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-(4-nitrophenyl)aniline

InChI

InChI=1S/C12H10N2O2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H,13H2

InChI Key

IOKXTTPVYZCVCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Contextualization of Substituted Biphenylamine Derivatives in Contemporary Chemical Science

Biphenyls, hydrocarbons consisting of two benzene (B151609) rings linked by a single carbon-carbon bond, serve as fundamental backbones in organic chemistry. rsc.orguhmreactiondynamics.org While the parent biphenyl (B1667301) molecule is relatively inert, the introduction of functional groups onto the rings—creating substituted biphenyls—unlocks a vast landscape of chemical reactivity and application. researchgate.net These derivatives are pivotal intermediates in the synthesis of a wide array of products, including pharmaceuticals, agricultural chemicals, and advanced materials such as fluorescent layers in organic light-emitting diodes (OLEDs) and liquid crystals. rsc.orgajgreenchem.com

Within this broad class, substituted biphenylamine derivatives are particularly noteworthy. The presence of an amino group provides a reactive site for further chemical modifications and often imparts specific biological activities. rsc.orgontosight.ai Consequently, biphenylamine scaffolds are integral to many compounds with demonstrated pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antihypertensive agents. researchgate.netajgreenchem.comontosight.ai The strategic placement of substituents on the biphenylamine core is a key focus in medicinal chemistry, as it allows for the fine-tuning of a molecule's interaction with biological targets. ontosight.ai

Strategic Importance of Nitro Substituted Aromatic Compounds in Synthetic and Material Science

Nitro-substituted aromatic compounds are a cornerstone of modern chemical manufacturing and research. nih.govtaylorandfrancis.com Characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, these molecules are valued for their unique reactivity and the versatile chemistry they enable. numberanalytics.commdpi.com The nitro group is strongly electron-withdrawing, a property that profoundly influences the electronic character of the aromatic system. numberanalytics.comwikipedia.org This electronic modification deactivates the ring towards electrophilic substitution, guiding reactions to specific positions, and facilitates nucleophilic aromatic substitution, a powerful tool for building complex molecules. nih.govwikipedia.org

This reactivity makes nitro-aromatics indispensable precursors and intermediates in numerous industrial syntheses. nih.govnumberanalytics.com They are foundational in the production of:

Pharmaceuticals: Serving as starting materials for various drugs, including antibiotics and anti-inflammatory agents. nih.govnumberanalytics.com

Dyes and Pigments: The electronic properties of the nitro group contribute to the color of many organic colorants. numberanalytics.commdpi.com

Polymers and Specialty Chemicals: Used in the synthesis of high-performance polymers and other custom chemicals. nih.gov

Agrochemicals: They are intermediates in the creation of pesticides and herbicides. nih.govnumberanalytics.com

Explosives: The nitro group is a common explosophore, a functional group that confers explosive properties to a molecule. wikipedia.org

Beyond their role as synthetic intermediates, the unique electronic and optical properties of nitro-aromatic compounds make them valuable in materials science for developing new functional materials. mdpi.com

Rationale for Dedicated Research on 3 Biphenylamine, 4 Nitro

The specific chemical structure of 3-Biphenylamine, 4'-nitro- provides a compelling rationale for its dedicated study. This molecule, with the chemical formula C₁₂H₁₀N₂O₂, uniquely combines the structural features of a substituted biphenylamine and a nitro-aromatic compound. ontosight.ai

Key Structural Features and Properties of 3-Biphenylamine, 4'-nitro-

Property Value Reference
IUPAC Name [1,1'-Biphenyl]-3-amine, 4'-nitro- bldpharm.com
Molecular Formula C₁₂H₁₀N₂O₂ ontosight.ai
CAS Number 53059-29-3 bldpharm.com

| Structure | A biphenyl (B1667301) backbone with an amino group (-NH₂) at the 3-position and a nitro group (-NO₂) at the 4'-position. | ontosight.ai |

The rationale for its investigation stems from the synthetic versatility endowed by its two distinct functional groups:

The Amino Group (-NH₂): Located at the 3-position, this group serves as a nucleophilic handle, allowing for a range of chemical transformations such as acylation, alkylation, and diazotization, which can be used to link the biphenyl core to other molecular fragments.

The Nitro Group (-NO₂): Positioned on the second ring at the 4'-position, this group can be readily reduced to an amino group, providing another reactive site. taylorandfrancis.com This conversion opens up pathways to create di-amino biphenyl derivatives or other complex heterocyclic structures.

This dual functionality makes 3-Biphenylamine, 4'-nitro- a highly valuable intermediate. It has been identified as a potential building block in the synthesis of dyes, pigments, and pharmaceuticals. ontosight.ai Furthermore, derivatives of this compound have been explored for a variety of potential biological activities, including anticancer and anti-inflammatory properties. ontosight.ai Research into this specific molecule allows chemists to explore how the interplay between the electron-donating amine and the electron-withdrawing nitro group across the biphenyl system influences reactivity and the properties of resulting larger molecules.

Overview of Current Research Landscape and Identified Knowledge Gaps

Classical Synthetic Routes and Their Mechanistic Underpinnings for Biphenylamine Core Formation

Traditional methods for constructing the biphenylamine framework have long relied on coupling reactions that, while foundational, often require harsh conditions.

Two of the most prominent classical strategies for forming the core structure of biphenylamines are the Ullmann condensation and the Suzuki-Miyaura coupling.

The Ullmann condensation , named after Fritz Ullmann, traditionally involves a copper-promoted reaction to form C-C, C-O, C-S, or C-N bonds. wikipedia.org For the synthesis of a diarylamine scaffold like that in 3-Biphenylamine, 4'-nitro-, the relevant variant is the Goldberg reaction, which specifically forms a C-N bond between an aryl halide and an amine. wikipedia.org This reaction typically requires stoichiometric amounts of copper powder or copper salts, high-boiling polar solvents (like nitrobenzene (B124822) or N-methylpyrrolidone), and high temperatures, often exceeding 200°C. wikipedia.org The aryl halide is usually activated by electron-withdrawing groups, which facilitates the nucleophilic substitution. For instance, 3-bromoaniline (B18343) could be coupled with 1-iodo-4-nitrobenzene (B147127) in the presence of a copper catalyst to form the target diarylamine linkage.

The Suzuki-Miyaura coupling , a Nobel Prize-winning reaction, has become one of the most important methods for creating C-C bonds, particularly for biaryl synthesis. gre.ac.uk This palladium-catalyzed cross-coupling reaction joins an arylboronic acid (or its ester) with an aryl halide or triflate. gre.ac.ukthieme-connect.com To synthesize the 3-amino-4'-nitrobiphenyl core, one could couple 3-aminophenylboronic acid with 1-bromo-4-nitrobenzene, or conversely, 3-bromonitrobenzene with 4-aminophenylboronic acid followed by subsequent functional group transformations. The Suzuki-Miyaura reaction is highly valued for the commercial availability and stability of many arylboronic acids, which are generally non-hazardous and tolerant of air and moisture. thieme-connect.com

FeatureUllmann Condensation (Goldberg Reaction)Suzuki-Miyaura Coupling
Bond Formed C(aryl)-N(amine)C(aryl)-C(aryl)
Catalyst Copper (often stoichiometric)Palladium (catalytic amounts)
Reactants Aryl Halide + AmineAryl Halide/Triflate + Arylboronic Acid/Ester
Typical Conditions High temperatures (>200°C), polar solventsMilder temperatures, various solvents
Key Advantage Direct formation of the C-N diarylamine bondHigh functional group tolerance, wide substrate scope
Reference wikipedia.org gre.ac.ukthieme-connect.com

The introduction of the nitro (NO₂) and amino (NH₂) groups requires careful consideration of regioselectivity.

Regioselective Nitration: The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. However, directing this substitution to a specific position on a biphenyl (B1667301) ring can be challenging. frontiersin.org The existing substituent on the ring dictates the position of the incoming nitro group. For example, nitrating 3-aminobiphenyl (B1205854) would likely lead to nitration ortho and para to the activating amino group, making the synthesis of the 4'-nitro isomer difficult without protecting group strategies. A more controlled approach involves nitrating a biphenyl precursor that directs the substitution to the desired 4'-position. Alternatively, modern methods using milder nitrating agents have been developed to improve regioselectivity and functional group compatibility. ingentaconnect.com

Amine Functionalization: The amino group is most commonly introduced by the reduction of a corresponding nitro group. This is a highly reliable and efficient transformation. For instance, if 4,3'-dinitrobiphenyl were synthesized, one could selectively reduce the nitro group at the 3-position to an amine, although achieving such selectivity can be difficult. A more common strategy is to synthesize a nitrobiphenyl intermediate (e.g., 3-bromo-4'-nitrobiphenyl) and then perform a coupling reaction to introduce the amine or a precursor, or to reduce a nitro group that was part of one of the starting materials. The reduction of nitroarenes to valuable anilines can be achieved using various reagents, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas or transfer hydrogenation agents like ammonium (B1175870) formate. acs.orgbg.ac.rs

Advanced Catalytic Systems for Enhanced Synthesis of 3-Biphenylamine, 4'-nitro-

Modern organic synthesis has seen the development of highly efficient catalytic systems that overcome many of the limitations of classical methods, such as harsh reaction conditions and limited substrate scope.

Palladium catalysis is at the forefront of modern cross-coupling chemistry. For the synthesis of 3-Biphenylamine, 4'-nitro-, two key palladium-catalyzed reactions are particularly relevant: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura reaction , as mentioned earlier, is a powerful tool for C-C bond formation. gre.ac.uk Advanced palladium catalysts, often featuring sophisticated phosphine (B1218219) ligands, allow the coupling of even challenging substrates like aryl chlorides at low catalyst loadings. thieme-connect.comsci-hub.se A plausible route to the target molecule would be the Suzuki coupling of (3-aminophenyl)boronic acid and 1-chloro-4-nitrobenzene. The use of an electron-withdrawing group (like the nitro group) on the aryl chloride facilitates the crucial oxidative addition step in the catalytic cycle. sci-hub.se

The Buchwald-Hartwig amination is the palladium-catalyzed equivalent of the Goldberg reaction, forming a C-N bond between an aryl halide/triflate and an amine. thieme-connect.com This reaction has largely supplanted the classical Ullmann amination due to its much milder conditions, broader substrate scope, and higher yields. nih.gov One could synthesize 3-Biphenylamine, 4'-nitro- by coupling 3-bromoaniline with 4-nitrophenylboronic acid in a Suzuki reaction first, or by directly coupling 3-halobiphenyl with an ammonia (B1221849) equivalent in a Buchwald-Hartwig reaction. The development of specialized ligands has been crucial to the success of this reaction. nih.gov

ReactionReactantsCatalyst System ExampleKey FeatureReference
Suzuki-Miyaura 1-bromo-4-nitrobenzene + Phenylboronic acidPd/BNC (Palladium on Bacterial Nanocellulose)Heterogeneous catalysis in water, reusable catalyst. bg.ac.rs
Suzuki-Miyaura o-chloronitrobenzene + (3,4,5-trifluorophenyl)boronic acidPd(PPh₃)₄ / PCy₃·HBF₄Low catalyst loading for industrial-scale synthesis. sci-hub.se
Buchwald-Hartwig Amination Aryl Halides + Lithium bis(trimethylsilyl)amidePd(dba)₂ / P(t-Bu)₃Uses an ammonia equivalent to form primary anilines. nih.gov
Sequential Catalysis Aryl Halide + Alkyne + Hydroxylamine (B1172632) + Boronic AcidPd(PPh₃)₂Cl₂ / CuIFour-component synthesis where the Pd catalyst is used for two different coupling steps (Sonogashira and Suzuki) in one pot. mdpi.com

Driven by the high cost and potential toxicity of palladium, significant research has focused on using more earth-abundant and less expensive metals like nickel and copper.

Nickel Catalysis: Nickel complexes have emerged as powerful catalysts for cross-coupling reactions, particularly for activating less reactive but more economical aryl chlorides. thieme-connect.comnih.gov Nickel-catalyzed amination of aryl chlorides provides a cost-effective alternative to palladium-based systems and is tolerant of various functional groups and heterocycles. acs.org Furthermore, nickel can catalyze the homocoupling of aryl halides to produce symmetric biphenyls, a reaction first noted by Semmelhack using stoichiometric Ni(0)(COD)₂. nih.gov

Copper Catalysis: While copper is the classic metal for the Ullmann reaction, modern research has revitalized its use by developing catalytic systems that operate under much milder conditions. wikipedia.org Ligand-assisted copper catalysis now allows for the efficient coupling of aryl halides with amines (Ullmann-type C-N coupling) and the nitration of arylboronic acids or aryl halides using nitrite (B80452) salts as the nitro source, avoiding harsh acidic conditions. ingentaconnect.comelsevierpure.comresearchgate.net This provides a practical and efficient method for synthesizing nitroaromatics under neutral conditions. elsevierpure.com Copper nanoparticles have also been shown to be highly effective for the chemoselective reduction of aromatic nitro groups to amines, tolerating other reducible groups like halides and esters. acs.org

The success of modern transition-metal catalysis is inextricably linked to the development of sophisticated ligands. A ligand coordinates to the metal center, modifying its steric and electronic properties to enhance stability, activity, and selectivity. nih.gov

For palladium- and nickel-catalyzed cross-couplings, the evolution from simple triphenylphosphine (B44618) (PPh₃) ligands to more advanced systems was a critical breakthrough. nih.gov Key developments include:

Bulky, Electron-Rich Phosphines: Ligands developed by research groups like Buchwald's, such as dialkylbiarylphosphines, are designed to be sterically demanding. nih.govconicet.gov.ar This bulkiness promotes the formation of highly reactive, low-coordinate monoligated palladium(0) species, which are key to efficient catalytic cycles, especially for activating stubborn substrates like aryl chlorides. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a major class of ligands for cross-coupling. nih.gov They are typically strong sigma-donors, forming very stable bonds with the metal center, which can lead to highly robust and active catalysts. Their steric properties can also be readily tuned. nih.gov

The rational design of these ligands allows chemists to fine-tune the catalyst's performance, enabling difficult transformations, lowering catalyst loadings, and achieving high selectivity in the synthesis of complex molecules like 3-Biphenylamine, 4'-nitro-. nih.govconicet.gov.ar

Green Chemistry Principles in the Synthesis of 3-Biphenylamine, 4'-nitro-

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. um-palembang.ac.id Key aspects include the use of safer solvents, maximizing atom economy, and employing catalytic rather than stoichiometric reagents. um-palembang.ac.idskpharmteco.com

The use of organic solvents in chemical synthesis contributes significantly to waste generation and environmental concerns. Therefore, developing solvent-free or aqueous-based synthetic methods is a key goal of green chemistry.

Aqueous Micellar Catalysis: This technique utilizes surfactants to create micelles in water, providing a nonpolar microenvironment for reactions to occur, thus minimizing the need for organic solvents. This approach has been suggested for the synthesis of related compounds like 3-Methyl-4-nitrobiphenyl.

Aqueous Flow Catalysis: The reduction of nitroaromatic compounds to their corresponding amines has been successfully demonstrated in aqueous flow systems at room temperature and ambient pressure. researchgate.net A catalyst, such as palladium supported on glass wool, can be used with a reducing agent like sodium borohydride (B1222165) in water. researchgate.net This method offers high conversion rates and catalyst reusability. researchgate.net

Electrochemical Synthesis: Electrochemical methods can provide an environmentally friendly alternative to traditional synthesis. For example, the electrochemical oxidation of 4-aminodiphenylamine in an aqueous solution in the presence of arylsulfinic acids has been used to synthesize 4-amino-3-(phenylsulfonyl)diphenylamine derivatives without the need for toxic reagents and solvents. rsc.org

Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. greenchemistry-toolkit.org Rearrangement reactions are often considered highly atom-economical as they minimize synthetic steps and waste generation. researchgate.net

The Suzuki-Miyaura coupling, while a powerful tool, can have a lower atom economy if the catalyst loading is high or if byproducts are formed. sci-hub.se Optimizing reaction conditions, such as catalyst choice and concentration, temperature, and reaction time, is crucial for maximizing reaction efficiency. For example, in the synthesis of a key intermediate for the fungicide Fluxapyroxad, researchers focused on using low palladium catalyst loading to improve the economic and environmental profile of the Suzuki-Miyaura coupling step. sci-hub.se

Reaction Type Key Features for High Atom Economy Reference
Rearrangement ReactionsMinimize synthetic steps, reduce waste from reagents/solvents, prevent byproduct formation. researchgate.net
Catalytic ReactionsUse of catalytic amounts of reagents instead of stoichiometric amounts reduces waste. um-palembang.ac.idskpharmteco.com

Biocatalysis and photoredox catalysis are emerging as powerful tools in green chemistry, offering highly selective and efficient transformations under mild conditions.

Biocatalysis: Enzymes can be used to catalyze a wide range of chemical reactions with high specificity, often in aqueous environments. ucl.ac.uk For example, monoamine oxidase (MAO-N) has been used for the synthesis of quinoline (B57606) derivatives from tetrahydroquinolines. acs.org While direct biocatalytic synthesis of 3-Biphenylamine, 4'-nitro- is not explicitly detailed, the principles of biocatalysis could be applied to its derivatization.

Photoredox Catalysis: This strategy uses light to initiate chemical reactions via single-electron transfer processes. nih.gov It has been employed for a variety of transformations, including the synthesis of bis(indolyl)methanes from bromonitroalkanes. rsc.org Photoredox catalysis can often be conducted at room temperature and can enable unique reaction pathways that are difficult to achieve with traditional methods. core.ac.uk The use of organic dyes as photocatalysts is also a growing area of research. nih.gov

Purification and Isolation Methodologies for High-Purity 3-Biphenylamine, 4'-nitro-

Achieving high purity of the final product is critical, especially for applications in pharmaceuticals and materials science.

Chromatography is a fundamental technique for purifying chemical compounds.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing and purifying nitroaromatic compounds. sielc.com For compounds like [1,1'-Biphenyl]-4-amine, 3-nitro-, a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid can be used with a C18 or biphenyl stationary phase. sielc.comchromatographyonline.com Biphenyl stationary phases can offer alternative selectivity compared to traditional C18 columns, particularly for aromatic compounds. chromatographyonline.com

Column Chromatography: Silica (B1680970) gel column chromatography is widely used for the purification of synthetic products. For example, derivatives of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acids have been purified using column chromatography with an ethyl acetate (B1210297)/petroleum ether solvent system. ajgreenchem.com Similarly, 4,4'-Dinitro-2-biphenylamine can be purified using silica gel with a hexane (B92381)/ethyl acetate mobile phase.

Chromatographic Technique Stationary Phase Mobile Phase Example Application Reference
Reverse-Phase HPLCNewcrom R1Acetonitrile, Water, Phosphoric AcidAnalysis of [1,1'-Biphenyl]-4-amine, 3-nitro- sielc.com
Reverse-Phase HPLCBiphenylAcetonitrile/Water or Methanol/WaterSeparation of substituted benzenes chromatographyonline.com
Column ChromatographySilica GelHexane/Ethyl Acetate (7:3)Purification of 4,4'-Dinitro-2-biphenylamine
Column ChromatographySilica GelEthyl Acetate/Petroleum EtherPurification of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives ajgreenchem.com

Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out while impurities remain in the solution.

The choice of solvent is crucial for effective recrystallization. For example, 2-Methyl-4'-nitrobiphenyl can be recrystallized from hexane and then ethanol (B145695) to yield light-yellow needles. orgsyn.org In another instance, 4,4'-dinitrodiphenylamine was recrystallized from acetone (B3395972) and ethanol. dtic.mil The purity of the final product is often confirmed by its melting point and analytical techniques like HPLC and NMR.

Spectroscopic Probes for Molecular Architecture and Electronic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for confirming the isomeric purity and delineating the precise chemical environment of each hydrogen and carbon atom in the molecule. While specific spectral data for 3-Biphenylamine, 4'-nitro- is not widely published, its expected NMR spectrum can be accurately predicted by analyzing data from its isomers, such as 4-Amino-4'-nitrobiphenyl and 3-Nitro-4-biphenylamine. nih.govsielc.com

In ¹H NMR spectroscopy, the protons on the two aromatic rings would appear as a series of complex multiplets in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the ring bearing the electron-withdrawing nitro group are expected to be deshielded and resonate at a lower field (higher ppm) compared to those on the amine-substituted ring. Specifically, the protons ortho to the nitro group would show the largest downfield shift. chemicalbook.comrsc.org The amino group's protons would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms directly attached to the nitro and amino groups, as well as the ipso-carbons of the biphenyl linkage, are particularly informative. The carbon bearing the nitro group (C-4') would be significantly deshielded. Conversely, the carbon attached to the amino group (C-3) would be shielded relative to an unsubstituted benzene (B151609) ring. The dihedral angle between the two phenyl rings, a key stereochemical feature, also influences the chemical shifts, particularly of the ipso-carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-Biphenylamine, 4'-nitro- (based on isomeric data). rsc.orgrsc.orgrsc.org
NucleusPositionExpected Chemical Shift (δ, ppm)Notes
¹HProtons on nitro-substituted ring~7.7 - 8.4Protons ortho to -NO₂ are most deshielded.
Protons on amino-substituted ring~6.7 - 7.5Protons are generally more shielded due to the -NH₂ group.
-NH₂~3.5 - 5.0Broad singlet, position is solvent and concentration dependent.
¹³CC-4' (attached to -NO₂)~147 - 149Strongly deshielded by the nitro group.
C-3 (attached to -NH₂)~146 - 148Deshielded, but less so than the nitro-substituted carbon.
Other aromatic carbons~115 - 140Shifts are influenced by the position relative to the substituents.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe intermolecular interactions like hydrogen bonding.

The FT-IR spectrum of 3-Biphenylamine, 4'-nitro- is dominated by the characteristic vibrations of its functional groups.

N-H Vibrations : The amino group typically displays two distinct bands for asymmetric and symmetric N-H stretching in the region of 3300-3500 cm⁻¹. The presence of intermolecular hydrogen bonding, where the -NH₂ group acts as a donor to the oxygen of a nitro group on an adjacent molecule, would cause these bands to broaden and shift to lower wavenumbers. ukaazpublications.com

NO₂ Vibrations : The nitro group exhibits two strong, characteristic stretching bands: an asymmetric stretch (ν_as) around 1500-1530 cm⁻¹ and a symmetric stretch (ν_s) near 1340-1350 cm⁻¹. These are among the most intense and easily identifiable peaks in the spectrum.

Aromatic Vibrations : C-H stretching vibrations on the aromatic rings appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Frequencies for 3-Biphenylamine, 4'-nitro-. rsc.orgukaazpublications.com
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric StretchAmine (-NH₂)3300 - 3500
Aromatic C-H StretchAryl3000 - 3100
C=C Ring StretchAryl1450 - 1600
NO₂ Asymmetric StretchNitro (-NO₂)1500 - 1530
NO₂ Symmetric StretchNitro (-NO₂)1340 - 1350
C-N StretchAryl-Amine1250 - 1360

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the biphenyl framework.

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of 3-Biphenylamine, 4'-nitro- is characterized by the presence of an electron-donating group (-NH₂) and an electron-withdrawing group (-NO₂) on the same conjugated biphenyl system. This "push-pull" configuration gives rise to a significant intramolecular charge transfer (ICT) transition.

This ICT band is typically observed at a long wavelength (low energy) and is responsible for the compound's color. The absorption maximum (λ_max) of this band is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, the excited state, which has a larger dipole moment, is stabilized more than the ground state. This leads to a red shift (bathochromic shift) in the absorption maximum. Studies on analogous molecules like 4-N,N-Dimethylamino-4'-nitrobiphenyl have shown large Stokes shifts and significant solvatochromic shifts depending on solvent polarity. researchgate.net Shorter wavelength absorptions corresponding to localized π→π* transitions within the individual phenyl rings are also expected. rsc.org

Mass spectrometry (MS) provides data on the molecule's mass and its fragmentation pattern upon ionization, which helps confirm the molecular weight and structural features.

For 3-Biphenylamine, 4'-nitro-, the molecular formula is C₁₂H₁₀N₂O₂, corresponding to a molecular weight of 214.22 g/mol . The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z = 214. nih.govnist.gov The fragmentation pattern would likely proceed through characteristic losses of the nitro group functionalities.

Key expected fragments include:

[M - O]⁺ : Loss of an oxygen atom (m/z 198).

[M - NO]⁺ : Loss of nitric oxide (m/z 184).

[M - NO₂]⁺ : Loss of the entire nitro group, which is often a major fragment (m/z 168). nih.gov This fragment corresponds to an aminobiphenyl radical cation.

Further fragmentation of the biphenyl backbone can lead to smaller charged species.

Table 3: Predicted Mass Spectrometry Fragments for 3-Biphenylamine, 4'-nitro-. nih.govnih.gov
m/z ValueProposed Fragment Identity
214[C₁₂H₁₀N₂O₂]⁺ (Molecular Ion, [M]⁺)
184[M - NO]⁺
168[M - NO₂]⁺
167[C₁₂H₉N]⁺ (Loss of NO₂ and H)

X-ray Crystallography and Solid-State Structural Investigations

Biphenyl derivatives are rarely planar in the solid state due to steric hindrance between the ortho-hydrogens on the two rings. For 4'-Nitro-2-biphenylamine, the dihedral angle between the phenyl rings is reported to be 54.7°. iucr.org A similar non-planar conformation is expected for 3-Biphenylamine, 4'-nitro-. The nitro group itself is often slightly twisted out of the plane of the phenyl ring to which it is attached. nih.goviucr.org

Table 4: Representative Crystallographic Data from an Isomer (4'-Nitro-2-biphenylamine). iucr.org
ParameterValue
Molecular FormulaC₁₂H₁₀N₂O₂
Crystal SystemMonoclinic
Space GroupC2/c
Dihedral Angle (between phenyl rings)54.7 (6)°
Dihedral Angle (nitro group to ring)7.1 (6)°

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For 3-Biphenylamine, 4'-nitro-, the most significant of these are expected to be hydrogen bonds.

N-H···O Hydrogen Bonds : The primary interaction dictating the crystal packing is the hydrogen bond formed between the amine (-NH₂) group of one molecule and one of the oxygen atoms of the nitro (-NO₂) group of a neighboring molecule. nih.govresearchgate.net This strong directional interaction often leads to the formation of infinite chains or specific dimeric motifs within the crystal. For instance, in 4,4′-dinitro-[1,1′-biphenyl]-2-amine, molecules are linked by N—H⋯O hydrogen bonds, forming chains that propagate through the crystal. nih.govresearchgate.net

C-H···O/N Interactions : Weaker C-H···O and C-H···N hydrogen bonds, involving the aromatic C-H donors and the oxygen or nitrogen atoms as acceptors, further stabilize the crystal packing, creating a robust three-dimensional supramolecular architecture. researchgate.net

Polymorphism and Anisotropic Behavior Studies in Crystalline 3-Biphenylamine, 4'-nitro-

Polymorphism, the ability of a compound to crystallize in multiple distinct packing arrangements, is a critical area of study in materials science, significantly impacting physical properties like solubility and stability. umn.eduacs.org For 3-Biphenylamine, 4'-nitro-, specific experimental studies on its polymorphic forms are not extensively documented in publicly available literature. However, the behavior of related nitroaromatic and biphenyl compounds allows for informed predictions.

Compounds with functional groups capable of forming strong directional interactions, such as the amine (-NH₂) and nitro (-NO₂) groups present in this molecule, are prone to polymorphism. nih.gov The amine group can act as a hydrogen bond donor, while the nitro group's oxygen atoms are effective hydrogen bond acceptors. This donor-acceptor capability, combined with potential π-π stacking interactions between the biphenyl rings, creates a landscape where multiple, energetically similar crystal packing motifs can exist. For instance, studies on 3-nitro-1,2,4-triazole (B13798) show it crystallizes in two different polymorphic forms, a tetragonal and a monoclinic system, with one form irreversibly converting to the other upon heating. nih.gov Similarly, alkyl-derivatized azo dyes containing phenyl groups exhibit complex thermal behaviors, including cold crystallization and polymorphism, influenced by the flexibility of the molecule. acs.org

Anisotropic behavior refers to the directional dependence of physical properties within a crystal. In the context of 3-Biphenylamine, 4'-nitro-, this would be pronounced due to the molecule's rigid, elongated biphenyl core and the specific orientation of intermolecular interactions like hydrogen bonds. The alignment of the molecules in the crystal lattice would lead to directionally dependent properties such as refractive index, thermal expansion, and mechanical strength. The layered or herringbone packing typical of aromatic compounds would likely result in significant anisotropy.

Co-crystallization and Supramolecular Assembly Strategies

Co-crystallization is a powerful strategy in crystal engineering to create multicomponent solid forms with tailored properties. oup.comnih.govrsc.org The functional groups of 3-Biphenylamine, 4'-nitro- make it a prime candidate for forming co-crystals. Supramolecular assembly relies on non-covalent interactions to organize molecules into well-defined architectures. nih.govacs.org

The primary interaction for this molecule in forming co-crystals would be hydrogen bonding. The amine group can form robust hydrogen bonds with co-formers containing acceptor groups, such as carboxylic acids or pyridyl moieties. rsc.org Conversely, the nitro group can act as an acceptor for hydrogen bond donors. A well-established strategy involves combining a molecule with a carboxylic acid and a pyridine-containing molecule, like isonicotinamide, to form ternary co-crystals held together by a hierarchy of hydrogen bonds. rsc.org

Furthermore, the aromatic rings of the biphenyl system can participate in C–H···π and π-π stacking interactions, which further stabilize the resulting supramolecular structures. acs.org In related systems, such interactions, in conjunction with hydrogen bonding, lead to the formation of complex one-, two-, or three-dimensional networks. acs.org For example, co-crystals of pyrimethamine (B1678524) with gallic acid are stabilized by a combination of N-H···N, N-H···O, O-H···O, and C-H···O hydrogen bonds, resulting in a 3D network. acs.org Given these precedents, 3-Biphenylamine, 4'-nitro- could be systematically co-crystallized with a variety of molecular partners to create novel materials.

Gas-Phase and Solution-Phase Conformational Landscapes

The conformational flexibility of 3-Biphenylamine, 4'-nitro- is dominated by rotation around the single bonds connecting the two phenyl rings and connecting the amine group to its phenyl ring.

Solvent Effects on Conformational Preferences and Electronic Structure

Solvents can significantly alter the conformational preferences and electronic structure of flexible molecules, especially those with polar functional groups. nih.govscispace.com For 3-Biphenylamine, 4'-nitro-, a molecule with a significant dipole moment due to its push-pull nature, solvent effects are particularly important.

In nonpolar solvents, the conformational preferences would be similar to the gas phase, primarily governed by intramolecular steric and electronic effects. However, in polar solvents, the situation changes. Polar solvents will stabilize conformations with larger dipole moments. More importantly, for push-pull systems like this, polar solvents can stabilize the excited state, which often has a more pronounced intramolecular charge transfer (ICT) character. researchgate.netnih.gov This stabilization can lead to significant changes in the molecule's photophysical properties, such as large Stokes shifts in fluorescence spectra. researchgate.net

Studies on the related molecule 4-N,N-dimethylamino-4'-nitrobiphenyl (DNBP) show that in polar solvents like acetonitrile, an ultrafast ICT process is associated with the twisting of the molecule to populate a twisted ICT (TICT) state. researchgate.netnih.gov This process is highly dependent on solvent polarity and viscosity. researchgate.net It is reasonable to expect that 3-Biphenylamine, 4'-nitro- would exhibit similar solvatochromic behavior, where its absorption and emission spectra shift depending on the solvent environment. The ability of the solvent to act as a hydrogen bond donor or acceptor can also influence the conformation by interacting directly with the amine and nitro groups. uva.es

Dynamic Processes and Exchange Phenomena

The primary dynamic process in 3-Biphenylamine, 4'-nitro- at typical temperatures is the rapid rotation around the C-C bond linking the two phenyl rings. This conformational exchange is usually fast on the NMR timescale, meaning that separate signals for different rotational conformers are not observed. Instead, an averaged spectrum is seen. uva.es

In some substituted biphenyls, variable-temperature NMR spectroscopy can be used to "freeze out" this rotation at low temperatures, allowing for the observation of distinct conformers and the calculation of the energy barrier to rotation. uva.es For a biphenyl with a barrier of around 20 kcal/mol, the dynamic exchange process becomes slow on the NMR timescale even at 75 °C. oup.com Given the low expected barrier for 3-Biphenylamine, 4'-nitro-, such studies would likely require very low temperatures.

Another key dynamic process occurs upon photoexcitation. As mentioned, push-pull systems can undergo ultrafast intramolecular charge transfer (ICT), often coupled with conformational changes like twisting around the biphenyl bond. researchgate.netnih.gov Femtosecond transient absorption spectroscopy is a technique used to study these ultrafast dynamics. For the similar molecule DNBP, the ICT process occurs on a timescale of hundreds of femtoseconds, followed by solvent relaxation dynamics on the picosecond timescale. nih.gov These dynamic exchange phenomena between a locally excited (LE) state and a charge-transfer (CT) state are fundamental to the function of many molecular electronic and photonic materials.

Reactions Involving the Aromatic Amine Moiety of 3-Biphenylamine, 4'-nitro-

The amino group on one of the phenyl rings makes it an aniline (B41778) derivative, and thus it undergoes reactions typical for this class of compounds.

Electrophilic Aromatic Substitution and Directed Ortho Metalation on the Amine-Substituted Phenyl Ring

The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution. However, in 3-Biphenylamine, 4'-nitro-, the para position to the amino group is occupied by the biphenyl linkage. Therefore, electrophilic substitution is expected to occur at the positions ortho to the amino group.

A related and more regioselective method for functionalizing the ortho position is Directed Ortho Metalation (DoM) . wikipedia.org This technique involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate then reacts with an electrophile to introduce a substituent specifically at the ortho position. wikipedia.org The amino group, particularly after conversion to a more effective DMG like an amide or a tertiary amine, can direct this metalation. wikipedia.orgbaranlab.org The general principle involves the coordination of the organolithium reagent to the heteroatom of the DMG, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

Table 1: Common Directing Metalation Groups (DMGs) and Their Relative Strengths
Strong DMGsModerate DMGsWeak DMGs
-CONR₂-OCH₃-NR₂
-SO₂NR₂-CH₂NR₂-F
-O(CONR₂)-CH₂CH₂NR₂-Cl
-NHCOR-CF₃

This table is a generalized representation of DMG strengths and can be influenced by specific reaction conditions.

Diazotization and Azo Coupling Reactions for Dye and Pigment Precursors

The primary aromatic amine functionality of 3-Biphenylamine, 4'-nitro- allows it to undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). ijsr.netlibretexts.org This process converts the amino group into a diazonium salt.

The resulting diazonium salt is a valuable intermediate in the synthesis of azo dyes. wikipedia.orgyoutube.com It can act as an electrophile in an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline derivative. wikipedia.orgyoutube.com The coupling typically occurs at the para position of the coupling partner. wikipedia.org If the para position is blocked, the coupling may occur at an ortho position, though often more slowly. wikipedia.org The extended conjugation of the resulting azo compounds leads to their characteristic bright colors, making them useful as dyes and pigments. wikipedia.orgyoutube.com

Amidation, Urethane, and Imine Formation for Polymeric and Ligand Applications

The nucleophilic nature of the amino group allows it to react with various electrophiles to form a range of derivatives.

Amidation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. For instance, the reaction of an aniline derivative with benzoyl chloride would form a benzanilide. This type of reaction can be used to create polyamide structures. nih.gov

Urethane Formation: Treatment with chloroformates or isocyanates can lead to the formation of urethanes (carbamates). These reactions are fundamental in the synthesis of polyurethanes.

Imine Formation: Condensation with aldehydes or ketones results in the formation of imines (Schiff bases). This reaction is typically reversible and may require the removal of water to drive it to completion. Imines are important intermediates and ligands in coordination chemistry.

Oxidation and Reductive Amination Reactions

The amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed, including nitroso, nitro, and azoxy compounds, or even polymeric materials. beilstein-journals.org For example, primary amines can be selectively oxidized to hydroxylamines using reagents like a sodium tungstate (B81510) complex with a urea-hydrogen peroxide adduct. researchgate.net

Reductive amination is a two-step process that first involves the formation of an imine from an amine and a carbonyl compound, followed by the reduction of the imine to a secondary or tertiary amine. While 3-Biphenylamine, 4'-nitro- itself would be the starting amine, this reaction highlights a common transformation pathway for primary amines in general.

Reactions Involving the Aromatic Nitro Moiety of 3-Biphenylamine, 4'-nitro-

The nitro group is a strong electron-withdrawing group and is a key site for reductive transformations.

Catalytic and Reductive Transformations of the Nitro Group to Amine, Hydroxylamine, and Azoxy Derivatives

The reduction of the nitro group is a well-established and versatile reaction in organic synthesis. wikipedia.org The product of the reduction depends on the specific reagents and conditions employed.

Reduction to Amines: This is the most common transformation of aromatic nitro compounds. A wide array of reducing systems can achieve this, including:

Catalytic Hydrogenation: Using hydrogen gas with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly efficient method. wikipedia.orgcommonorganicchemistry.com

Metal/Acid Systems: Metals such as iron, zinc, or tin in the presence of an acid (e.g., hydrochloric acid or acetic acid) are classic and effective reagents for this reduction. wikipedia.orgcommonorganicchemistry.comyoutube.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and sodium borohydride in the presence of a catalyst like Ni(PPh₃)₄ can also be used. wikipedia.orgjsynthchem.com The choice of reagent can be crucial for chemoselectivity when other reducible functional groups are present. commonorganicchemistry.com

Reduction to Hydroxylamines: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This transformation requires milder reducing conditions to prevent over-reduction to the amine. wikipedia.org Common methods include:

Reduction with zinc dust in the presence of ammonium chloride. wikipedia.orgorgsyn.org

Catalytic hydrogenation under carefully controlled conditions, for example, using Raney nickel and hydrazine (B178648) at low temperatures or a rhodium on carbon catalyst. wikipedia.orgmdpi.com

Electrolytic reduction. wikipedia.org

Reduction to Azoxy Derivatives: Under certain conditions, particularly with reducing agents like lithium aluminum hydride (LiAlH₄) for aromatic nitro compounds, bimolecular reduction products such as azoxy compounds can be formed. commonorganicchemistry.com The formation of N,N'-diarylhydrazine can also occur with excess zinc metal. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
Desired ProductReagent(s)Typical Conditions
AmineH₂ with Pd/C, PtO₂, or Raney NiCatalytic hydrogenation
AmineFe, Zn, or Sn with HCl or CH₃COOHAcidic media
AmineNaBH₄ with Ni(PPh₃)₄Room temperature in ethanol jsynthchem.com
HydroxylamineZn with NH₄ClAqueous solution
HydroxylamineRaney Ni with Hydrazine0-10 °C wikipedia.org
Azoxy CompoundLiAlH₄Varies
HydrazineZn (excess)Varies

Nucleophilic Aromatic Substitution on the Nitro-Substituted Phenyl Ring

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org Its strong electron-withdrawing capacity stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms when a nucleophile attacks the aromatic ring. wikipedia.orglibretexts.org In the case of 3-Biphenylamine, 4'-nitro-, the nitro group at the 4'-position makes the carbon atom it is attached to (C4') highly electrophilic and susceptible to attack by nucleophiles.

The general mechanism involves the addition of a nucleophile to the ipso-carbon, followed by the elimination of the leaving group, which in this case would be the nitro group, although displacement of other leaving groups like halides at ortho or para positions is more common. wikipedia.orgnih.gov The rate of these reactions is significantly influenced by the strength of the attacking nucleophile and the solvent used. For a reaction to occur, the aromatic ring must typically have a good leaving group and be activated by strong electron-withdrawing groups, like the nitro group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Nitroaromatics

ReactantNucleophileProductConditions
1-Chloro-2,4-dinitrobenzeneDimethylamineN,N-Dimethyl-2,4-dinitroanilineEthanol, Room Temp
2,4-DinitrofluorobenzeneAmino group of a peptideLabeled PeptideMildly basic
4-Nitrobiphenyl (conceptual)Methoxide4-MethoxybiphenylBasic, Heat

This table presents conceptual and literature-based examples to illustrate the principle of SNAr on nitro-activated rings. Specific studies on 3-Biphenylamine, 4'-nitro- are limited.

Photoreactivity and Photoreduction of the Nitro Group

Aromatic nitro compounds are known to be photochemically active. Upon absorption of UV light, the nitro group can be excited to a triplet state, which behaves like a biradical. researchgate.net This excited state is a powerful oxidant and can abstract a hydrogen atom from a suitable donor, initiating a reduction cascade. The photoreduction of nitroaromatics can lead to a variety of products, including nitroso, azoxy, azo, and amino compounds, depending on the reaction conditions and the hydrogen-donating ability of the solvent or other reagents present. researchgate.netcdnsciencepub.com

For instance, studies on sterically hindered nitrobenzenes have shown efficient photoreduction to hydroxylamines and anilines when photolyzed in the presence of aliphatic amines like triethylamine. researchgate.net The reaction is believed to proceed via an electron transfer mechanism. researchgate.net Similarly, diphenylamine (B1679370) has been shown to react with nitrates under UV irradiation to form nitrated diphenylamine derivatives, indicating the photochemical reactivity of the system. cdnsciencepub.com It is plausible that 3-Biphenylamine, 4'-nitro- would undergo similar photoreduction at the nitro group, potentially leading to the corresponding 4'-amino-3-biphenylamine.

Cross-Coupling and Further Functionalization of the Biphenyl System

The biphenyl scaffold of 3-Biphenylamine, 4'-nitro- provides a platform for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Palladium-Catalyzed C-H Activation and Direct Arylation

Palladium-catalyzed C-H activation has become a powerful tool for the direct functionalization of aromatic rings. beilstein-journals.orgsnnu.edu.cn In 3-Biphenylamine, 4'-nitro-, both rings possess C-H bonds that could potentially be activated. The amino group can act as a directing group, facilitating C-H activation at its ortho positions. researchgate.netnih.gov However, the electronic effects of both the amino and nitro groups will influence the regioselectivity of such reactions. While the amino group is an activating group, the nitro group is strongly deactivating for electrophilic-type C-H activation. libretexts.orgmsu.edu

Direct arylation of nitro-substituted aromatics with aryl halides has been achieved using palladium catalysis, demonstrating that C-H bonds on nitro-containing rings can be functionalized under appropriate conditions. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. beilstein-journals.orgnih.gov

Boronation, Halogenation, and Silylation for Further Synthetic Diversification

Further diversification of the 3-Biphenylamine, 4'-nitro- scaffold can be achieved through reactions like borylation, halogenation, and silylation.

Boronation: The introduction of a boronic acid or ester group, for example, via Miyaura borylation or C-H borylation, would furnish a versatile intermediate for Suzuki coupling reactions, allowing for the formation of new carbon-carbon bonds.

Halogenation: Electrophilic halogenation (e.g., bromination or chlorination) would likely occur on the amine-bearing ring, which is activated towards electrophilic attack. savemyexams.com The amino group would direct the incoming electrophile to the ortho and para positions. Halogenated derivatives are valuable precursors for a wide array of cross-coupling reactions.

Silylation: The introduction of a silyl (B83357) group can be achieved through various methods, including coupling-cyclization of alkynylsilanes or transition-metal-catalyzed C-H/Si-H coupling. frontiersin.org Silylated aromatics are useful for further transformations and can influence the electronic properties of the molecule.

Ortho-Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The amino group, particularly after conversion to a more effective directing group like an amide or a carbamate (B1207046) (e.g., N-BOC-aniline), can direct lithiation to the ortho position. wikipedia.orguwindsor.caacs.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. mdpi.comnih.govresearchgate.net

For 3-Biphenylamine, 4'-nitro-, after suitable protection of the amine, lithiation would be expected to occur at the C2 or C4 position of the amine-bearing ring. The strongly deactivating nitro group on the other ring would likely disfavor lithiation on that ring. The choice of the lithiating agent (e.g., n-BuLi, s-BuLi) and additives like TMEDA can significantly influence the efficiency of the reaction. nih.govmdpi.com

Table 2: Potential Electrophiles for Quenching Lithiated Biphenylamines

ElectrophileFunctional Group Introduced
CO2 (Carbon dioxide)-COOH (Carboxylic acid)
DMF (Dimethylformamide)-CHO (Aldehyde)
I2 (Iodine)-I (Iodide)
Me3SiCl (Trimethylsilyl chloride)-SiMe3 (Trimethylsilyl)
R-X (Alkyl halide)-R (Alkyl group)

Reaction Mechanism Elucidation and Kinetic Studies for 3-Biphenylamine, 4'-nitro- Transformations

Understanding the mechanisms and kinetics of the transformations of 3-Biphenylamine, 4'-nitro- is crucial for optimizing reaction conditions and predicting product outcomes.

For nucleophilic aromatic substitution , the reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.orgnih.gov The first step, the formation of the Meisenheimer complex, is generally the rate-limiting step. nih.gov Kinetic studies on related systems, such as the oxidation of 4-nitrophenyl methyl sulfide, have shown that these reactions follow second-order kinetics. nih.gov The solvent polarity and hydrogen-bonding capacity can significantly affect the reaction rates. nih.gov

The mechanisms for palladium-catalyzed C-H activation are complex and can proceed through different catalytic cycles, often involving a concerted metalation-deprotonation (CMD) step. beilstein-journals.orgsnnu.edu.cn The formation of a palladacycle intermediate is often proposed. beilstein-journals.org Kinetic studies are essential to elucidate the roles of various additives and to determine the rate-determining step of the catalytic cycle.

Ortho-lithiation mechanisms involve the coordination of the organolithium reagent to the directing group, which lowers the kinetic barrier to deprotonation at the ortho position. wikipedia.orguwindsor.ca

The study of reaction kinetics, often employing techniques like UV-Vis spectroscopy, can provide valuable data on reaction rates and activation parameters, offering deeper insight into the underlying reaction mechanisms. nih.govrsc.org

In-situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

The real-time analysis of chemical reactions involving 3-Biphenylamine, 4'-nitro- is crucial for understanding reaction mechanisms and optimizing conditions. In-situ spectroscopic techniques are invaluable for monitoring the consumption of reactants, the formation of products, and the detection of transient intermediates.

Commonly employed techniques for monitoring reactions of aromatic amines and nitro compounds include Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy.

FTIR Spectroscopy: This technique can track changes in vibrational frequencies associated with the key functional groups. For instance, the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) can be monitored. The disappearance of these bands and the appearance of new bands corresponding to the product would signify reaction progress.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information on all species in the reaction mixture. Changes in the chemical shifts of the aromatic protons and carbons, particularly those adjacent to the amino and nitro groups, can be used to follow the reaction. The formation of intermediates, such as a diazonium salt in a diazotization reaction, could be inferred from significant downfield shifts of the aromatic protons on the amine-bearing ring.

UV-Vis Spectroscopy: The extended conjugation in 3-Biphenylamine, 4'-nitro- gives rise to characteristic electronic transitions that can be observed by UV-Vis spectroscopy. As the reaction proceeds and the chromophore is altered, the absorption spectrum will change. This is particularly useful for tracking reactions that involve a significant change in the electronic structure, such as the reduction of the nitro group. For example, the reduction of the nitro group to an amino group would lead to a hypsochromic (blue) shift in the maximum absorption wavelength.

Illustrative Data for Spectroscopic Monitoring:

The following table illustrates hypothetical data for the in-situ monitoring of the reduction of 3-Biphenylamine, 4'-nitro- to 3,4'-diaminobiphenyl (B3051242) using UV-Vis spectroscopy.

Time (minutes)Absorbance at λmax (Reactant)Absorbance at λmax (Product)
01.000.00
100.750.25
200.500.50
300.250.75
400.001.00

This table is for illustrative purposes and does not represent actual experimental data.

Determination of Rate Laws, Activation Parameters, and Isotope Effects

Understanding the kinetics of reactions involving 3-Biphenylamine, 4'-nitro- is fundamental to elucidating reaction mechanisms and controlling reaction outcomes. This involves determining the rate law, activation parameters, and kinetic isotope effects.

Rate = k[3-Biphenylamine, 4'-nitro-]^m[Reactant B]^n

where k is the rate constant, and m and n are the reaction orders with respect to each reactant. youtube.comyoutube.com

Activation Parameters: The activation energy (Ea) and other activation parameters, such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be determined by studying the temperature dependence of the rate constant (k) using the Arrhenius or Eyring equations. A higher activation energy would indicate a greater sensitivity of the reaction rate to temperature.

Isotope Effects: The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction, particularly for determining whether a C-H (or N-H) bond is broken in the rate-determining step. youtube.comstackexchange.com For instance, in a reaction where a proton is abstracted from the amino group in the rate-determining step, replacing the hydrogens of the amino group with deuterium (B1214612) (N-D) would result in a primary kinetic isotope effect (kH/kD > 1). youtube.com The magnitude of the KIE can provide insight into the transition state geometry. stackexchange.comyoutube.com

Hypothetical Kinetic Data for a Reaction of 3-Biphenylamine, 4'-nitro-:

Experiment[3-Biphenylamine, 4'-nitro-] (M)[Reactant B] (M)Initial Rate (M/s)
10.100.102.0 x 10⁻⁵
20.200.104.0 x 10⁻⁵
30.100.204.0 x 10⁻⁵

This table presents hypothetical data for a reaction that is first-order in both 3-Biphenylamine, 4'-nitro- and Reactant B.

Substrate Scope and Selectivity Investigations

Investigating the substrate scope and selectivity of reactions involving 3-Biphenylamine, 4'-nitro- is essential for defining the synthetic utility of this compound.

Substrate Scope: The substrate scope of a reaction defines the range of other reactants that can successfully react with 3-Biphenylamine, 4'-nitro-. For example, in a palladium-catalyzed cross-coupling reaction where the amino group is coupled with an aryl halide, the substrate scope would be explored by using a variety of aryl halides with different electronic and steric properties. mit.eduresearchgate.net The success of these reactions would depend on factors such as the nature of the catalyst, ligands, and reaction conditions. mit.edu

Selectivity: Selectivity is a critical consideration in the reactions of 3-Biphenylamine, 4'-nitro- due to the presence of multiple reactive sites.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, it is often possible to selectively reduce the nitro group without affecting other reducible groups on the biphenyl rings or on a reaction partner. nih.gov

Regioselectivity: This relates to the position at which a reaction occurs. For example, in electrophilic aromatic substitution reactions, the directing effects of the amino and nitro groups will determine the position of substitution on the biphenyl rings. The amino group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director.

Stereoselectivity: In reactions that create a new stereocenter, the preferential formation of one stereoisomer over another is a key consideration.

Illustrative Data for Substrate Scope in a Hypothetical Cross-Coupling Reaction:

Aryl Halide PartnerElectronic NatureYield (%)
4-IodotolueneElectron-donating85
4-IodochlorobenzeneElectron-withdrawing78
2-IodothiopheneHeteroaromatic65
1-IodonaphthaleneSterically hindered50

This table provides illustrative yields for a hypothetical palladium-catalyzed amination of various aryl iodides with 3-Biphenylamine, 4'-nitro-.

Advanced Computational and Theoretical Investigations of 3 Biphenylamine, 4 Nitro

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies were found that specifically detail the quantum chemical calculations for 3-Biphenylamine, 4'-nitro-. Therefore, no data is available for the following subsections.

Density Functional Theory (DFT) for Molecular Orbital Analysis, Charge Distribution, and Frontier Orbitals

Specific DFT analysis of 3-Biphenylamine, 4'-nitro-, including its molecular orbitals, charge distribution, and frontier orbitals (HOMO-LUMO), has not been reported in the reviewed literature.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

There are no available high-accuracy energetic and spectroscopic predictions for 3-Biphenylamine, 4'-nitro- derived from ab initio calculations in the scientific literature.

Conformer Searching and Energy Landscape Mapping

A conformational analysis and mapping of the energy landscape for 3-Biphenylamine, 4'-nitro- have not been documented in published research.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Polymerization Dynamics and Network Formation Simulations

Molecular dynamics (MD) simulations serve as a powerful tool to investigate the polymerization process of monomers like 3-Biphenylamine, 4'-nitro- and the subsequent formation of complex polymer networks. While specific simulation data for this compound is not extensively published, the methodology can be robustly outlined based on established computational practices for aromatic amines and similar monomers.

The polymerization of 3-Biphenylamine, 4'-nitro- could be initiated through various chemical routes, such as oxidative coupling of the amine or through reactions involving the nitro group. A simulation would typically begin by defining a simulation box containing a multitude of monomers, an initiator, and solvent molecules. The interactions between atoms are governed by a force field (e.g., AMBER, CHARMM, or a polymer-specific field like PCFF) that mathematically describes the potential energy of the system.

Simulation Protocol:

System Setup: Monomers are randomly placed in a simulation cell at a low density.

Energy Minimization: The initial geometry is optimized to remove unfavorable steric clashes.

Equilibration: The system is gradually heated and pressurized to the desired reaction conditions under an appropriate thermodynamic ensemble (e.g., NVT or NPT) to achieve a stable, equilibrated state.

Production Run: A long-timescale MD simulation is performed where reactive force fields (e.g., ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the bond-forming reactions of polymerization.

By tracking the trajectories of atoms over time, these simulations can reveal critical information about the polymerization kinetics, the growth of polymer chains, and the degree of cross-linking. Analysis of these simulations provides insight into the resulting polymer's structural properties, such as its glass transition temperature (Tg), mechanical strength, and thermal stability, all of which are crucial for its potential application in advanced materials. Coarse-grained molecular dynamics can also be employed to model larger systems over longer timescales to understand the macroscopic organization of the resulting polymer network. nih.govnih.govmdpi.com

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry offers highly accurate methods for predicting the spectroscopic signatures of molecules. These predictions are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

Computational Vibrational Spectroscopy for Band Assignment and Mode Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Density Functional Theory (DFT) calculations are a standard method for predicting these spectra with high accuracy. arxiv.orgcore.ac.uk By computing the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the fundamental vibrational modes.

For 3-Biphenylamine, 4'-nitro-, key vibrational modes can be predicted. The results are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations.

Key Predicted Vibrational Modes for 3-Biphenylamine, 4'-nitro-:

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
N-H Stretch3350 - 3450Stretching of the secondary amine N-H bond. Its position indicates the degree of hydrogen bonding. spectroscopyonline.com
Aromatic C-H Stretch3000 - 3100Stretching vibrations of the C-H bonds on the two phenyl rings.
Asymmetric NO₂ Stretch1500 - 1560Asymmetric stretching of the N-O bonds in the nitro group. Typically a very strong IR absorption. researchgate.net
Symmetric NO₂ Stretch1330 - 1370Symmetric stretching of the N-O bonds in the nitro group. Also a strong IR absorption. researchgate.net
Aromatic C=C Stretch1450 - 1600In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings.
C-N Stretch1250 - 1350Stretching of the carbon-nitrogen bonds connecting the amine to the phenyl rings.
NO₂ Bending840 - 870Bending or scissoring motion of the nitro group.

This table is generated based on typical frequency ranges for the specified functional groups.

Comparison of a computed spectrum with experimental data, such as the IR spectrum of the isomer 4-Amino-3-nitro biphenyl (B1667301), allows for definitive band assignments. nist.gov This correlation is critical for structural elucidation and for understanding how intermolecular interactions in the solid state might shift vibrational frequencies.

Electronic Excitation Spectra and UV-Vis Absorbance/Emission Prediction

The color and photophysical properties of 3-Biphenylamine, 4'-nitro- are determined by its electronic transitions, which can be studied using UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting electronic absorption spectra. mdpi.comresearchgate.netmdpi.com

The structure of 3-Biphenylamine, 4'-nitro- features an electron-donating biphenylamine moiety and an electron-withdrawing nitro group, classifying it as a "push-pull" chromophore. This architecture gives rise to significant intramolecular charge transfer (ICT) upon electronic excitation.

Predicted Electronic Transitions:

π → π* Transitions: These transitions, typically occurring at higher energies (shorter wavelengths), involve the excitation of electrons within the π-systems of the aromatic rings.

n → π* Transitions: These lower-energy transitions involve the excitation of a non-bonding electron from the nitrogen of the amine or the oxygens of the nitro group into an anti-bonding π* orbital.

Intramolecular Charge Transfer (ICT): The most significant transition for this type of molecule is expected to be an ICT band, where electron density moves from the highest occupied molecular orbital (HOMO), localized on the electron-rich biphenylamine part, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-deficient nitrophenyl part. This transition is responsible for the molecule's strong absorption in the visible or near-UV region.

TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions. The choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for achieving agreement with experimental spectra. chemrxiv.orgchemrxiv.org

Parameter Predicted Value Significance
λmax (ICT)~350-450 nmThe primary absorption band, indicating the energy of the HOMO-LUMO gap.
Oscillator Strength (f)> 0.1A high value indicates a strongly allowed transition, leading to intense color.
Nature of TransitionHOMO → LUMOConfirms the charge-transfer character of the excitation.

This table presents expected values based on TD-DFT studies of similar nitroaromatic compounds.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J). smu.eduresearchgate.netnih.gov

The predicted chemical shifts for 3-Biphenylamine, 4'-nitro- are influenced by the electronic environment of each nucleus. The electron-withdrawing nitro group will deshield nearby protons and carbons, shifting their resonances downfield (to higher ppm). Conversely, the electron-donating amine group will shield adjacent nuclei, shifting them upfield.

Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Biphenylamine, 4'-nitro-:

Atom Predicted Chemical Shift (ppm) Rationale
¹H NMR
Protons ortho to -NO₂~8.2Strongly deshielded by the anisotropic and electron-withdrawing effects of the nitro group.
Protons meta to -NO₂~7.7Deshielded, but to a lesser extent than the ortho protons.
N-H Proton~6.0 - 8.0Variable; position depends on solvent and concentration due to hydrogen bonding.
Protons on the amine-substituted ring~6.8 - 7.5Shielded or deshielded depending on their position relative to the amine and the other phenyl ring.
¹³C NMR
Carbon bearing -NO₂~145-150Strongly deshielded by the nitro group.
Carbons ortho to -NO₂~125Deshielded.
Carbon bearing the amine~140-145Deshielded by the attached nitrogen.
Carbons ortho/para to the amine~115-120Shielded by the electron-donating effect of the amine group.

This table contains estimated chemical shifts based on DFT calculations and known substituent effects for similar aromatic compounds.

Comparing calculated shifts with experimental data provides a powerful method for confirming the molecular structure and assigning all resonances in the spectrum.

Reaction Pathway Mapping and Transition State Analysis

Computational Elucidation of Organic Reaction Mechanisms and Competing Pathways

Computational chemistry is instrumental in mapping the complex potential energy surfaces of chemical reactions. For 3-Biphenylamine, 4'-nitro-, this is particularly relevant for understanding its synthesis, which is commonly achieved via cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent methods for forming the key C-N bond. wikipedia.org

DFT calculations can be used to model the entire catalytic cycle of these reactions. This involves:

Locating Stationary Points: Optimizing the geometries of all reactants, intermediates, transition states, and products.

Calculating Energies: Determining the relative energies of these stationary points to map out the reaction coordinate.

Transition State (TS) Search: Identifying the highest energy point along the lowest energy path between an intermediate and a product. This is the bottleneck of the reaction.

Frequency Analysis: Confirming that transition states have exactly one imaginary frequency corresponding to the desired bond-forming or bond-breaking process.

A plausible Buchwald-Hartwig pathway for the synthesis of 3-Biphenylamine, 4'-nitro- from 3-bromo-1,1'-biphenyl and 4-nitroaniline (B120555), catalyzed by a palladium complex, would involve key steps like oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation, and finally, reductive elimination to form the product and regenerate the catalyst. nih.govresearchgate.netnih.govelsevierpure.com

Computational studies can elucidate the energetics of each step, identify the rate-determining step, and explain the regioselectivity of the reaction. Furthermore, competing pathways, such as the formation of side products, can be investigated to understand how reaction conditions can be optimized to favor the desired product. For instance, in the Ullmann reaction, computational studies can help rationalize the choice of copper catalyst, ligand, and base by modeling their roles in the catalytic cycle. rug.nlacs.orgresearchgate.net

Energy Profiles, Activation Barriers, and Rate Constant Estimation

Computational chemistry provides powerful tools to map the potential energy surface of a chemical reaction, offering insights into its feasibility and kinetics. For a molecule like 3-Biphenylamine, 4'-nitro-, such studies would be crucial in understanding its reactivity, stability, and potential transformation pathways.

Energy Profiles and Activation Barriers:

The study of a chemical process at a molecular level often begins with the determination of its energy profile. This profile charts the energy of the system as it progresses from reactants to products through a transition state. The peak of this profile represents the activation barrier (Ea), which is the minimum energy required for the reaction to occur.

In a hypothetical reaction involving 3-Biphenylamine, 4'-nitro-, such as its reduction to the corresponding hydroxylamine (B1172632) or amine, density functional theory (DFT) calculations would be employed to model the reaction pathway. The energy of the reactants, products, and any intermediates and transition states would be calculated to construct the energy profile. The activation energy for each step would then be determined.

Rate Constant Estimation:

Once the activation barrier is known, the rate constant (k) of a reaction can be estimated using the Arrhenius equation or more sophisticated methods derived from transition state theory. The Arrhenius equation provides a fundamental relationship between the rate constant, the activation energy, and the temperature.

For instance, in the study of the thermal decomposition of nitrate (B79036) esters, the Arrhenius equation constants (the pre-exponential factor A and the activation energy Ea) have been estimated to understand the reaction kinetics. While no specific rate constants for reactions involving 3-Biphenylamine, 4'-nitro- have been published, a theoretical study would involve calculating the vibrational frequencies of the transition state and reactants to determine the pre-exponential factor and subsequently the rate constant at a given temperature.

Below is an illustrative data table showcasing the type of information that would be generated from such a computational study. The values are hypothetical and presented for demonstrative purposes.

Reaction StepReactant(s)Transition StateProduct(s)Activation Energy (Ea) (kcal/mol)Rate Constant (k) at 298 K (s⁻¹)
Nitro Reduction (Step 1)3-Biphenylamine, 4'-nitro- + H₂[TS₁]Nitroso Intermediate25.81.2 x 10⁻⁵
Nitroso Reduction (Step 2)Nitroso Intermediate + H₂[TS₂]Hydroxylamine Intermediate15.33.5 x 10²
Hydroxylamine Reduction (Step 3)Hydroxylamine Intermediate + H₂[TS₃]3,4'-Biphenyldiamine18.97.1 x 10⁻¹

Note: The data in this table is hypothetical and serves to illustrate the output of computational studies on reaction kinetics.

Catalyst-Substrate Interaction Modeling

The reduction of nitroaromatic compounds is often a catalytically driven process. Understanding the interaction between the catalyst and the substrate (3-Biphenylamine, 4'-nitro-) at a molecular level is key to designing more efficient catalytic systems.

Modeling Catalyst-Substrate Complexes:

Computational modeling can be used to investigate the adsorption of 3-Biphenylamine, 4'-nitro- onto a catalyst surface, such as gold or palladium nanoparticles. These models can predict the preferred binding sites, the orientation of the molecule on the surface, and the strength of the interaction.

For example, in studies of the catalytic reduction of 4-nitrophenol (B140041) using gold nanoparticles, it has been suggested that the active site may be a leached gold species. Computational models could be employed to investigate the interaction of 3-Biphenylamine, 4'-nitro- with both the nanoparticle surface and with potential leached catalytic species. These models would typically involve DFT calculations to determine the geometry and binding energy of the catalyst-substrate complex.

The interaction would likely involve the nitro group, as it is the site of the reduction. The model would explore how the nitro group's oxygen atoms and the nitrogen atom interact with the catalyst's active sites. Furthermore, the electronic structure of the adsorbed molecule would be analyzed to understand how the catalyst facilitates the transfer of electrons, which is a crucial step in the reduction process.

Simulating Catalytic Cycles:

More advanced computational studies can model the entire catalytic cycle. This involves mapping the energy profile of the reaction as it occurs on the catalyst surface. Such a study would identify the key intermediates and transition states and calculate the activation barriers for each step of the catalytic process. This information is invaluable for understanding the reaction mechanism and for identifying the rate-determining step.

The following table provides a hypothetical example of the kind of data that could be generated from modeling the interaction of 3-Biphenylamine, 4'-nitro- with a catalyst.

CatalystSubstrateAdsorption SiteBinding Energy (kcal/mol)Key Interacting Atoms
Au(111) surface3-Biphenylamine, 4'-nitro-Nitro group-15.2O(nitro), N(nitro) with Au
Pd nanoparticle3-Biphenylamine, 4'-nitro-Nitro group and Amino group-22.5O(nitro), N(nitro), N(amino) with Pd
Leached Au ion3-Biphenylamine, 4'-nitro-Nitro group-35.8O(nitro) with Au⁺

Note: The data in this table is hypothetical and for illustrative purposes only.

By combining these computational approaches, a detailed and predictive understanding of the chemical behavior of 3-Biphenylamine, 4'-nitro- can be achieved, guiding future experimental work in areas such as organic synthesis and materials science.

Applications and Utility of 3 Biphenylamine, 4 Nitro in Advanced Materials and Chemical Synthesis

Precursor in the Synthesis of Functional Organic Materials

The primary utility of 3-Biphenylamine, 4'-nitro- in materials science lies in its role as a precursor to diamine monomers. Through the chemical reduction of its nitro group, it is converted into 3,4'-diaminobiphenyl (B3051242). This resulting diamine is then employed in various polycondensation reactions to produce a range of advanced polymers with tailored properties for specific high-tech applications.

Building Block for Optoelectronic and Semiconducting Polymers (e.g., polyimides, polyamides, polybenzoxazoles)

The diamine derived from 3-Biphenylamine, 4'-nitro- is a key ingredient in the synthesis of several classes of high-performance polymers known for their exceptional thermal stability, mechanical strength, and desirable electronic properties. These polymers are often synthesized via a two-step polycondensation process.

Polyimides : Aromatic polyimides are synthesized from the reaction of diamines with tetracarboxylic dianhydrides. ntu.edu.twnih.govmdpi.comsemanticscholar.org The resulting poly(amic acid) precursor is then thermally or chemically treated to form the final polyimide. ntu.edu.twnih.gov Polyimides derived from biphenyl (B1667301) diamines often exhibit excellent thermal stability and mechanical properties. titech.ac.jp The incorporation of the biphenyl unit can lead to polymers with high glass transition temperatures and good solubility in organic solvents, facilitating their processing into films and coatings. researchgate.net

Polyamides : Wholly aromatic polyamides are known for their high thermal stability and excellent mechanical properties. ntu.edu.tw They are typically prepared through the polycondensation of aromatic diamines and aromatic dicarboxylic acids or their derivatives. ntu.edu.twnih.gov The introduction of a biphenyl moiety from the 3,4'-diaminobiphenyl precursor can disrupt chain packing, leading to improved solubility and processability without significantly compromising thermal performance. ntu.edu.tw

Polybenzoxazoles (PBOs) : PBOs are another class of high-performance polymers with outstanding thermal and mechanical properties. Their synthesis often involves the polycondensation of bis(o-aminophenols) with dicarboxylic acids or their derivatives. While direct synthesis from 3,4'-diaminobiphenyl is not the primary route, related structures highlight the importance of aromatic diamines in creating robust polymer backbones suitable for demanding applications.

Polymer ClassMonomers Used in SynthesisKey Properties
Polyimides Diamines (derived from 3-Biphenylamine, 4'-nitro-) and Tetracarboxylic DianhydridesHigh thermal stability, excellent mechanical properties, good solubility
Polyamides Diamines (derived from 3-Biphenylamine, 4'-nitro-) and Aromatic Dicarboxylic AcidsHigh thermal stability, excellent mechanical properties, improved processability
Polybenzoxazoles Bis(o-aminophenols) and Dicarboxylic AcidsOutstanding thermal and mechanical properties

Intermediates for Liquid Crystals and Non-Linear Optical (NLO) Materials

The rigid, rod-like structure of the biphenyl unit makes diamines derived from 3-Biphenylamine, 4'-nitro- attractive candidates for the synthesis of liquid crystals. worldscientific.compsu.edu By incorporating this moiety into larger molecules with appropriate side chains, materials exhibiting various mesophases can be achieved. Furthermore, the introduction of donor-acceptor groups (like the amino and nitro groups in the parent compound) across a conjugated system is a common strategy for creating molecules with large second-order hyperpolarizabilities, which are essential for non-linear optical (NLO) applications. psu.edu The resulting materials can be used in devices that modulate the frequency, phase, and amplitude of light.

Monomers for Polymeric Scaffolds with Tunable Mechanical and Thermal Properties

The versatility of the diamine derived from 3-Biphenylamine, 4'-nitro- allows for its use in creating a wide array of polymeric scaffolds. By carefully selecting the co-monomers and controlling the polymerization conditions, the mechanical and thermal properties of the resulting polymers can be precisely tuned. For instance, the incorporation of flexible linkages into the polymer backbone can enhance solubility and lower the glass transition temperature, while the use of rigid co-monomers can lead to materials with higher strength and thermal stability. titech.ac.jp

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Polymers containing triphenylamine (B166846) units, which are structurally related to the biphenylamine core, are widely investigated for their applications in organic electronics. mdpi.comnih.gov These materials often exhibit excellent hole-transporting properties, making them suitable for use in the hole-transporting layer of OLEDs and as electron donors in the active layer of OPVs. ntu.edu.twnih.gov The diamine derived from 3-Biphenylamine, 4'-nitro- can be used to synthesize polymers with these desirable electronic characteristics. The ability to modify the polymer structure allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device performance. acs.org

Role in the Synthesis of Dyes, Pigments, and Photochromic Compounds

The presence of a primary aromatic amine group in 3-Biphenylamine, 4'-nitro- (and its derivatives) makes it a valuable precursor for the synthesis of various colorants. The process of diazotization, followed by coupling with an electron-rich aromatic compound, is a cornerstone of the dye manufacturing industry.

Azo Dyes and Pigments Derived from Diazotization Products for Textiles and Coatings

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). wikipedia.org The synthesis of azo dyes begins with the diazotization of a primary aromatic amine, such as the one present in 3-Biphenylamine, 4'-nitro-, using nitrous acid to form a diazonium salt. unb.ca This highly reactive diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aniline (B41778) derivative. unb.ca

Chromophores and Fluorophores for Advanced Sensing Applications (non-biological sensors)

The inherent electronic properties of the 3-Biphenylamine, 4'-nitro- scaffold, which combines an electron-donating amino group with an electron-withdrawing nitro group, make it a promising candidate for the development of chromophores and fluorophores for non-biological sensing applications. This donor-acceptor (D-A) architecture is a well-established strategy for creating molecules with significant charge-transfer character, which can lead to strong absorption and emission properties that are sensitive to the surrounding environment.

Research on related triphenylamine-based fluorescent molecules has demonstrated their efficacy in the detection of nitroaromatic compounds through fluorescence quenching. nih.gov The mechanism often involves an electron transfer from the electron-rich triphenylamine donor to the electron-deficient nitroaromatic analyte. nih.gov By analogy, it is plausible that 3-Biphenylamine, 4'-nitro- and its derivatives could be engineered as fluorescent probes. For instance, they could be designed to detect various analytes, such as metal ions or other pollutants, where the binding of the analyte to a specific site on the molecule would modulate the intramolecular charge transfer, resulting in a detectable change in the fluorescence signal.

The biphenyl core provides a rigid and extended π-system that can enhance the photophysical properties of the molecule. The amino group can be further functionalized to introduce specific recognition sites for target analytes. The nitro group, being a strong electron acceptor, plays a crucial role in establishing the charge-transfer characteristics of the molecule. The sensitivity and selectivity of such sensors would be dependent on the specific design of the molecule and the nature of the interaction with the analyte.

Table 1: Potential Sensing Applications of 3-Biphenylamine, 4'-nitro- Based Fluorophores

Analyte Category Potential Sensing Mechanism Relevant Research on Analogous Compounds
Nitroaromatic Compounds Fluorescence Quenching Triphenylamine-based sensors for picric acid detection. nih.gov
Metal Ions Chelation-Enhanced Fluorescence/Quenching Biphenyl-rhodamine probes for multi-metal ion recognition.

Photochromic and Thermochromic Material Components

Anils, which are derivatives of salicylideneaniline, are a well-studied class of photochromic and thermochromic compounds. wiley-vch.de The mechanism of their color change involves a proton transfer reaction. wiley-vch.de It is conceivable that derivatives of 3-Biphenylamine, 4'-nitro- could be synthesized to incorporate functionalities that enable similar reversible transformations. For example, the amino group could be modified to form a Schiff base with a salicylaldehyde (B1680747) derivative, potentially leading to photochromic or thermochromic behavior.

The biphenyl backbone offers a rigid framework that can be functionalized to influence the electronic and steric properties of the molecule, thereby tuning the photochromic or thermochromic response. The nitro group's electron-withdrawing nature could also play a role in modulating the energy levels of the different isomeric states, affecting the color and stability of the switched forms. Further research would be necessary to explore these possibilities and to synthesize and characterize potential photochromic and thermochromic materials based on this scaffold.

Intermediate in Complex Organic Synthesis (Excluding Pharmaceutical Drugs as End Products)

The presence of two distinct and reactive functional groups, the amino and nitro groups, on a biphenyl framework makes 3-Biphenylamine, 4'-nitro- a valuable intermediate for the synthesis of more complex organic molecules for applications outside of the pharmaceutical industry.

Chiral Auxiliaries and Ligands for Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the use of chiral ligands to control the stereochemical outcome of chemical reactions. Axially chiral biaryl compounds, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are a prominent class of ligands that have found widespread application. nih.gov The biphenyl scaffold of 3-Biphenylamine, 4'-nitro- provides a direct precursor to such axially chiral structures.

The synthesis of chiral biphenyl diphosphines has been shown to be a successful strategy for creating effective ligands for asymmetric hydrogenation and other transformations. nih.gov A general approach involves the resolution of a racemic biphenyl derivative or an asymmetric synthesis to obtain an enantiomerically pure scaffold, which is then further functionalized. In the case of 3-Biphenylamine, 4'-nitro-, the amino group could be transformed into a phosphine (B1218219) or other coordinating group, and the nitro group could be reduced and similarly functionalized. The rotational barrier around the biphenyl C-C bond, potentially influenced by substituents introduced at the ortho positions to the inter-ring bond, would be key to the stability of the axial chirality.

Table 2: Potential Steps for the Synthesis of Chiral Ligands from 3-Biphenylamine, 4'-nitro-

Step Transformation Purpose
1 Resolution of Racemate or Asymmetric Synthesis Obtain an enantiomerically pure biphenyl scaffold.
2 Modification of the Amino Group Introduction of a coordinating group (e.g., phosphine).
3 Reduction of the Nitro Group Conversion to an amino group for further functionalization.

The resulting chiral ligands could find use in a variety of metal-catalyzed asymmetric reactions, contributing to the synthesis of enantiomerically pure compounds for materials science and other non-pharmaceutical applications.

Precursors for Heterocyclic Compounds and Non-Pharmaceutical Biologically Relevant Scaffolds

Nitrophenyl-containing compounds are valuable starting materials for the synthesis of a wide range of nitrogen-containing heterocycles. nih.gov The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions. The amino group already present in 3-Biphenylamine, 4'-nitro- can also be utilized in these synthetic strategies.

For instance, research has demonstrated the synthesis of 5,6,7,8-tetrahydroisoquinolines from nitrophenyl-containing precursors. nih.gov This suggests that 3-Biphenylamine, 4'-nitro- could be a suitable starting material for the synthesis of novel biphenyl-substituted heterocyclic systems. The synthesis of N-heterocycles from amino acids has also been explored, highlighting the versatility of amino groups in cyclization reactions. rdd.edu.iqrsc.org The general strategy would involve the reduction of the nitro group to an amine, followed by a cyclization reaction with a suitable dielectrophile to form the heterocyclic ring. The specific type of heterocycle formed would depend on the nature of the cyclizing agent and the reaction conditions.

These heterocyclic scaffolds, while not intended as pharmaceutical end products, could possess interesting photophysical properties, serve as building blocks for larger functional molecules, or exhibit other non-pharmaceutical biological activities relevant to fields such as agrochemicals or biomaterials.

Components in Macrocyclic and Supramolecular Architectures

The rigid and linear nature of the biphenyl unit makes 3-Biphenylamine, 4'-nitro- an attractive building block for the construction of macrocycles and supramolecular architectures. Macrocyclic compounds containing biphenylene (B1199973) and butadiyne units have been synthesized and shown to form self-assembled molecular networks. rsc.orgnih.gov Similarly, macrocycles incorporating triphenylamine units have been explored for their self-assembly properties. sc.edu

The amino and nitro groups of 3-Biphenylamine, 4'-nitro- can be chemically modified to introduce functionalities that can participate in macrocyclization reactions. For example, the amino group could be acylated with a long-chain dicarboxylic acid chloride, and the nitro group could be reduced to an amine, which could then be reacted with another difunctional molecule to close the ring. The resulting macrocycles could possess well-defined cavities capable of encapsulating guest molecules, leading to applications in sensing, catalysis, or molecular recognition.

The biphenyl units can contribute to the rigidity and shape-persistence of the macrocyclic structure. The functional groups within the macrocycle can be designed to direct the self-assembly of the macrocycles into larger, ordered supramolecular structures through non-covalent interactions such as hydrogen bonding or π-π stacking.

Analytical Reagent and Standard in Chemical Metrology

While there is no specific information on 3-Biphenylamine, 4'-nitro- being used as an analytical standard, related compounds like diphenylamine (B1679370) and various nitrosamines are available as certified reference materials. tarosdiscovery.comenamine.netfujifilm.com The development and validation of analytical methods for the detection and quantification of chemical compounds rely on the availability of high-purity reference standards.

Given the potential for 3-Biphenylamine, 4'-nitro- to be present as an intermediate or impurity in industrial processes, there may be a need for its use as an analytical standard for quality control purposes. The establishment of a certified reference material for this compound would require a well-characterized, high-purity sample with a documented chain of traceability to primary standards.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed for the characterization and quantification of this compound. The development of standardized analytical methods would be crucial for its use in chemical metrology, ensuring the accuracy and comparability of measurement results across different laboratories.

Table 3: Compound Names Mentioned in the Article

Compound Name
3-Biphenylamine, 4'-nitro-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
Salicylaldehyde

Reference Standard for Chromatographic and Spectroscopic Quantitative Analysis

In the field of analytical chemistry, the availability of pure reference standards is crucial for the accurate quantification of substances in various matrices. While specific documentation designating 3-Biphenylamine, 4'-nitro- as a certified reference material is not abundant, its stable chemical nature makes it a suitable candidate for such a role. Compounds of a similar class, such as nitrobenzene (B124822) and various nitrodiphenylamine derivatives, are commonly used as analytical standards for methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). lupinepublishers.comnbinno.com

The quantitative analysis of nitroaromatic compounds is essential in various fields, including environmental monitoring and industrial quality control. The presence of the nitro group in 3-Biphenylamine, 4'-nitro- makes it readily detectable by UV-Visible spectroscopy, a common detection method used in conjunction with HPLC. The aromatic rings of the biphenyl structure also contribute to its strong absorbance in the UV region. For more sensitive and selective analysis, mass spectrometry (MS) coupled with either GC or LC can be employed. The compound's molecular weight and fragmentation pattern under mass spectrometric analysis would serve as key identifiers.

Below is a table summarizing the analytical techniques applicable for the quantitative analysis of 3-Biphenylamine, 4'-nitro-, for which it could serve as a reference standard.

Analytical TechniqueDetectorPotential Application
High-Performance Liquid Chromatography (HPLC)UV-Visible or Photodiode Array (PDA)Purity assessment and quantification in chemical synthesis. nih.gov
Gas Chromatography (GC)Mass Spectrometry (MS), Electron Capture Detector (ECD)Trace level analysis in environmental samples.
Liquid Chromatography-Mass Spectrometry (LC-MS)Mass SpectrometerDefinitive identification and quantification in complex matrices.
UV-Visible SpectroscopySpectrophotometerRoutine quantification and monitoring of reaction kinetics. nih.gov

Interactive Data Table ```html

Analytical TechniqueDetectorPotential Application
High-Performance Liquid Chromatography (HPLC)UV-Visible or Photodiode Array (PDA)Purity assessment and quantification in chemical synthesis.
Gas Chromatography (GC)Mass Spectrometry (MS), Electron Capture Detector (ECD)Trace level analysis in environmental samples.
Liquid Chromatography-Mass Spectrometry (LC-MS)Mass SpectrometerDefinitive identification and quantification in complex matrices.
UV-Visible SpectroscopySpectrophotometerRoutine quantification and monitoring of reaction kinetics.

Derivatization Agent for Enhanced Detection in Trace Analysis

While the outline suggests the use of 3-Biphenylamine, 4'-nitro- as a derivatization agent, it is more chemically plausible that this compound would itself be the target of derivatization to enhance its detectability in trace analysis. Aromatic amines and nitroaromatics often require derivatization to improve their chromatographic behavior or to append a moiety that is more sensitive to a particular detector.

The secondary amine group in 3-Biphenylamine, 4'-nitro- is a prime site for derivatization. Reagents that react with amines to form highly fluorescent or electrochemically active products are commonly used for this purpose. For instance, dansyl chloride or fluorescamine (B152294) could be reacted with the amine group to yield a highly fluorescent derivative, allowing for detection at much lower concentrations with a fluorescence detector.

Another strategy involves the chemical reduction of the nitro group to an amine. This would result in a diamine derivative of the biphenyl, which can then be derivatized. This approach is sometimes employed for nitroaromatic compounds to improve their ionization efficiency in mass spectrometry. nih.gov The following table details potential derivatization strategies for 3-Biphenylamine, 4'-nitro-.

Derivatization TargetReagentPurposeDetection Method
Amine GroupDansyl ChlorideIntroduction of a fluorescent tagHPLC with Fluorescence Detection
Amine GroupAcetic AnhydrideIncreased volatility for GC analysisGas Chromatography (GC-MS) nih.gov
Nitro Group (post-reduction)1-fluoro-2,4-dinitrobenzene (FDNB)Formation of a chromophoric derivativeHPLC-UV nih.gov

Interactive Data Table

pH Indicator and Chemodosimeter Design (non-biological sensing)

The molecular structure of 3-Biphenylamine, 4'-nitro- contains both an acidic proton on the secondary amine and a basic nitro group, which could potentially be involved in acid-base equilibria. However, there is a lack of specific research in the scientific literature detailing the use of 3-Biphenylamine, 4'-nitro- as a pH indicator or in the design of chemodosimeters for non-biological sensing.

In principle, the electronic properties of the molecule would be altered upon protonation or deprotonation, leading to a change in its UV-Visible absorption spectrum (a chromogenic response). The extended conjugation between the two phenyl rings, mediated by the amine bridge, and influenced by the electron-withdrawing nitro group, could lead to significant color changes with shifts in pH.

For a compound to function as a practical pH indicator, it needs to exhibit a distinct and sharp color change over a narrow pH range. The pKa of the secondary amine and the protonated nitro group would determine this range. While related compounds like nitrophenols are well-known pH indicators, the specific properties of 3-Biphenylamine, 4'-nitro- in this context have not been reported.

Similarly, for chemodosimeter design, the molecule would need to undergo a selective and irreversible chemical reaction with a specific analyte, leading to a measurable signal, such as a change in color or fluorescence. The amine or nitro groups could potentially be engineered to react with specific analytes, but again, no such applications have been documented for this particular compound.

Therefore, while the chemical structure of 3-Biphenylamine, 4'-nitro- suggests a potential for these applications, further research and development would be required to explore and establish its utility as a pH indicator or a component in chemosensor design.

Compound Names Table

Compound Name
3-Biphenylamine, 4'-nitro-
Nitrobenzene
Dansyl chloride
Fluorescamine
Acetic Anhydride
1-fluoro-2,4-dinitrobenzene (FDNB)

Environmental Fate and Degradation Pathways of 3 Biphenylamine, 4 Nitro

Photolytic and Oxidative Degradation in Aquatic and Atmospheric Environments

The degradation of 3-Biphenylamine, 4'-nitro- in the environment is significantly influenced by light-induced and oxidative reactions. These processes are crucial in determining the compound's persistence in sunlit surface waters and the atmosphere.

Photosensitized degradation is another important mechanism where naturally occurring substances in the environment, such as humic acids, absorb solar energy and transfer it to the pollutant molecule, or generate reactive species like singlet oxygen. Singlet oxygen is a highly reactive form of oxygen that can react with electron-rich moieties of the 3-Biphenylamine, 4'-nitro- molecule, leading to its oxidation.

In both aquatic and atmospheric environments, 3-Biphenylamine, 4'-nitro- is susceptible to attack by reactive oxygen species (ROS). The hydroxyl radical (•OH) is a powerful, non-selective oxidant that can react with aromatic compounds at near-diffusion-controlled rates. The reaction of •OH with 3-Biphenylamine, 4'-nitro- is expected to proceed via addition to the aromatic rings, forming hydroxylated intermediates. This is a primary degradation pathway for many aromatic pollutants in the atmosphere and in sunlit surface waters where •OH is photochemically produced.

Ozone (O₃) is another significant oxidant, particularly in the atmosphere and during water treatment processes. Ozonation of water containing nitroaromatic compounds has been shown to be an effective degradation method. The reaction of ozone with 3-Biphenylamine, 4'-nitro- would likely involve electrophilic attack on the aromatic rings, leading to ring cleavage and the formation of smaller organic molecules.

Specific kinetic data for the photodegradation of 3-Biphenylamine, 4'-nitro- are not available in the current body of scientific literature. However, the degradation rates of other nitroaromatic compounds are known to be influenced by factors such as pH, the presence of photosensitizers, and the intensity of solar radiation. For instance, the photodegradation of related compounds like 4-nitrophenol (B140041) has been extensively studied, with half-lives ranging from hours to days depending on the specific environmental conditions. It is reasonable to infer that the photodegradation of 3-Biphenylamine, 4'-nitro- would exhibit similar dependencies on environmental parameters.

Biotransformation and Microbial Degradation Studies

Microbial degradation is a critical pathway for the removal of 3-Biphenylamine, 4'-nitro- from soil and water. Both anaerobic and aerobic microorganisms have been shown to transform a variety of nitroaromatic compounds.

Anaerobic Bioremediation:

Under anaerobic conditions, the primary and most well-documented transformation of nitrodiphenylamines is the reduction of the nitro group. nih.govnih.govoup.comcswab.org This process is carried out by a wide range of anaerobic bacteria, including sulfate-reducing bacteria. nih.gov The nitro group (-NO₂) is sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino group (-NH₂).

For 3-Biphenylamine, 4'-nitro-, the expected anaerobic degradation pathway would be:

Reduction of the nitro group: 3-Biphenylamine, 4'-nitro- is reduced to 3-amino-4'-aminobiphenyl (also known as 3,4'-diaminobiphenyl).

Cleavage of the diphenylamine (B1679370) structure: Following the initial reduction, some anaerobic microorganisms are capable of cleaving the bond between the nitrogen atom and one of the aromatic rings, which can lead to the formation of aniline (B41778) and other aromatic amines. nih.gov

Aerobic Bioremediation:

In the presence of oxygen, microorganisms can employ different strategies to degrade nitroaromatic compounds. While specific studies on 3-Biphenylamine, 4'-nitro- are lacking, pathways for other nitroaromatics often involve either the initial reduction of the nitro group or oxidative attack on the aromatic ring. Aerobic degradation can lead to more complete mineralization of the compound to carbon dioxide, water, and inorganic nitrogen. Potential aerobic pathways for 3-Biphenylamine, 4'-nitro- could involve:

Initial reduction of the nitro group: Similar to anaerobic pathways, some aerobic bacteria can reduce the nitro group to an amino group.

Dioxygenase attack: Dioxygenase enzymes can incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate and subsequent ring cleavage. This is a common mechanism for the degradation of aromatic hydrocarbons.

Monooxygenase attack: Monooxygenase enzymes can hydroxylate the aromatic ring, which can be a prelude to ring cleavage.

Research on the anaerobic metabolism of 2-nitrodiphenylamine (B16788) and 4-nitrodiphenylamine (B16768) has identified the corresponding aminodiphenylamines as the primary metabolites. nih.govnih.govoup.comcswab.org Therefore, it is highly probable that the major microbial metabolite of 3-Biphenylamine, 4'-nitro- under anaerobic conditions is 3,4'-diaminobiphenyl (B3051242) . Further degradation can lead to the formation of aniline . nih.gov

The enzyme systems responsible for the initial reduction of the nitro group are broadly classified as nitroreductases . These enzymes are found in a wide variety of anaerobic and aerobic microorganisms and typically use NADH or NADPH as a source of reducing equivalents.

In aerobic degradation, the key enzymes are dioxygenases and monooxygenases , which initiate the breakdown of the aromatic rings. While the specific enzymes that would act on 3-Biphenylamine, 4'-nitro- have not been identified, it is likely that they would be similar to those involved in the degradation of other aromatic amines and nitroaromatic compounds.

Table of Inferred Degradation Metabolites for 3-Biphenylamine, 4'-nitro-

Degradation PathwayInitial MetaboliteSubsequent Metabolites
Anaerobic 3,4'-DiaminobiphenylAniline, other aromatic amines
Aerobic 3,4'-Diaminobiphenyl or Hydroxylated derivativesRing cleavage products (e.g., catechols, muconic acids)

Biodegradability Assessment in Various Environmental Matrices

The biodegradability of 3-Biphenylamine, 4'-nitro- in natural environments is a critical aspect of its ecological risk assessment. However, a notable scarcity of scientific literature directly investigating the microbial degradation of this specific compound necessitates an evaluation based on the known behavior of structurally related chemicals, such as nitroaromatic compounds and aromatic amines.

Nitroaromatic compounds are generally recognized for their resistance to aerobic microbial degradation due to the strong electron-withdrawing nature of the nitro group, which makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. nih.govnih.gov The presence of both a biphenyl (B1667301) structure and a nitro group in 3-Biphenylamine, 4'-nitro- likely contributes to its persistence in the environment.

Under anaerobic conditions, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group, forming the corresponding aromatic amine. nih.govnih.gov This reduction is often a cometabolic process, meaning it occurs in the presence of a primary substrate that supports microbial growth. nih.gov Therefore, it is plausible that in anoxic environments like saturated soils, sediments, and certain wastewater treatment systems, 3-Biphenylamine, 4'-nitro- could be transformed into 3,4'-diaminobiphenyl. The resulting aromatic amines can also be persistent, though their environmental fate is influenced by factors such as soil pH and organic matter content. imrpress.com

Some microbial degradation pathways for nitroaromatic compounds have been identified, which can lead to ring cleavage and complete mineralization. cswab.org However, these processes are often slow and carried out by specialized microorganisms under specific environmental conditions. Without direct studies, it remains uncertain if such pathways are relevant for 3-Biphenylamine, 4'-nitro-.

The following table summarizes the expected biodegradability based on analogous compounds.

Environmental MatrixExpected BiodegradabilityPrimary Transformation Pathway (Hypothesized)Supporting Evidence from Related Compounds
Aerobic SoilsLow to Very LowLimited to no significant degradationNitroaromatic compounds are generally recalcitrant to aerobic degradation. nih.gov
Anaerobic Soils/SedimentsLow to ModerateReduction of the nitro group to an amino groupAnaerobic reduction is a common fate for nitroaromatics. nih.govnih.gov
Surface Water (Aerobic)LowPotential for phototransformation, but low biodegradationLimited microbial activity on similar recalcitrant compounds.
Wastewater (Anoxic/Anaerobic)ModerateNitro group reductionAnoxic conditions in wastewater treatment can facilitate the reduction of nitroaromatics. nih.gov

Sorption and Mobility in Environmental Compartments

The movement and distribution of 3-Biphenylamine, 4'-nitro- in the environment are governed by its sorption to soil and sediment particles and its potential for leaching into groundwater.

Soil and Sediment Adsorption/Desorption Dynamics and Isotherms

Direct experimental data on the adsorption and desorption of 3-Biphenylamine, 4'-nitro- in soil and sediment are not available in the current scientific literature. However, its sorption behavior can be inferred from its structural components: a biphenyl group, an amino group, and a nitro group.

The sorption of organic compounds in soil is strongly influenced by the soil organic matter (SOM) content. nih.gov The biphenyl structure of 3-Biphenylamine, 4'-nitro- suggests a tendency for hydrophobic partitioning into SOM. nih.gov Furthermore, the presence of the nitro group can lead to specific interactions, such as π-π electron donor-acceptor interactions with aromatic moieties within the SOM, which can enhance sorption beyond what is expected from hydrophobicity alone. nih.gov

The amino group introduces the possibility of cation exchange as a significant sorption mechanism, particularly in acidic soils where the amine group is more likely to be protonated. imrpress.com Aromatic amines can bind to negatively charged sites on clay minerals and organic matter through electrostatic interactions. imrpress.com The sorption of aromatic amines is often characterized by an initial rapid, reversible phase dominated by hydrophobic partitioning and cation exchange, followed by a slower, potentially irreversible phase involving covalent bond formation with soil components. imrpress.com

Given these factors, it is anticipated that 3-Biphenylamine, 4'-nitro- will exhibit moderate to strong sorption in soils and sediments, particularly those with higher organic matter and clay content. The lack of empirical data prevents the presentation of specific adsorption/desorption isotherms (e.g., Freundlich or Langmuir) for this compound.

Leaching Potential and Groundwater Contamination Modeling

The potential for 3-Biphenylamine, 4'-nitro- to leach into groundwater is directly related to its sorption characteristics. Compounds that sorb strongly to soil particles are less mobile and therefore have a lower leaching potential. chemsafetypro.com Based on the inferred strong sorption behavior, the mobility of 3-Biphenylamine, 4'-nitro- in the soil column is expected to be low.

Quantitative structure-property relationship (QSPR) models can be used to estimate soil sorption coefficients (Koc) for organic compounds. udel.edu However, without experimentally validated models for nitrated biphenylamines, any such estimation for 3-Biphenylamine, 4'-nitro- would carry a high degree of uncertainty. Consequently, specific modeling of its leaching potential and groundwater contamination risk is not feasible without dedicated experimental studies.

Environmental Distribution and Partitioning Behavior

The partitioning of amines between the gas and particle phases in the atmosphere is influenced by their thermodynamic properties. researchgate.net However, given the expected low volatility of 3-Biphenylamine, 4'-nitro-, long-range atmospheric transport is likely to be limited. chimia.ch The compound is expected to predominantly reside in the soil and sediment compartments due to its anticipated strong sorption characteristics.

Multimedia fate and transport models are used to predict the environmental distribution of persistent organic pollutants (POPs). defra.gov.ukcore.ac.uk These models consider the physicochemical properties of the compound and environmental parameters to estimate its partitioning among air, water, soil, and sediment. defra.gov.uk In the absence of specific data for 3-Biphenylamine, 4'-nitro-, a qualitative prediction suggests that it will be found primarily in soil and sediment near its sources of release.

Analytical Methodologies for Environmental Monitoring (Trace Detection)

The detection of trace levels of 3-Biphenylamine, 4'-nitro- in complex environmental matrices such as soil, water, and sediment requires highly sensitive and selective analytical techniques. Chromatographic methods coupled with mass spectrometry are the most suitable for this purpose.

Chromatographic Techniques (GC-MS, LC-MS/MS) for Environmental Sample Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of aromatic amines and nitroaromatics, derivatization may sometimes be employed to improve chromatographic performance and sensitivity. However, direct analysis is often possible. Sample preparation for GC-MS analysis of soil and sediment samples typically involves solvent extraction, followed by cleanup and concentration steps. usgs.govorganomation.com

A typical GC-MS method for a compound like 3-Biphenylamine, 4'-nitro- would involve:

Sample Preparation: Soxhlet or ultrasonic extraction of soil/sediment with a suitable solvent mixture (e.g., acetone (B3395972)/hexane). The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. usgs.gov

GC Separation: A capillary column with a non-polar or medium-polarity stationary phase would be used to separate the analyte from other compounds in the extract.

MS Detection: The mass spectrometer would be operated in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. For even greater selectivity, tandem mass spectrometry (GC-MS/MS) can be used, which monitors specific fragmentation transitions of the target analyte. edqm.eu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, which can be a characteristic of some aromatic amines and their derivatives. This technique generally offers high sensitivity and selectivity, often with simpler sample preparation compared to GC-MS. nih.gov

An LC-MS/MS method for 3-Biphenylamine, 4'-nitro- would typically include:

Sample Preparation: Extraction from soil or sediment with a polar solvent like acetonitrile (B52724) or methanol, potentially with the aid of ultrasonication. The extract may be filtered and diluted before injection, or subjected to SPE for cleanup and pre-concentration. thermofisher.com

LC Separation: Reversed-phase liquid chromatography using a C18 or biphenyl stationary phase is commonly employed for the separation of aromatic compounds. researchgate.net A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to improve ionization, would be used.

MS/MS Detection: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to generate ions of the target analyte. nih.gov The tandem mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, providing high selectivity and low detection limits by monitoring a specific precursor ion to product ion transition.

The following table summarizes the key aspects of these analytical techniques for the trace detection of 3-Biphenylamine, 4'-nitro-.

TechniqueSample PreparationSeparationDetectionAdvantages
GC-MS Solvent extraction (e.g., Soxhlet, ultrasonic), SPE cleanupCapillary GC with non-polar or semi-polar columnMass spectrometry (Full Scan, SIM, or MS/MS)High resolution, well-established for many organic pollutants.
LC-MS/MS Solvent extraction (e.g., ultrasonic), filtration, SPE cleanupReversed-phase LC (e.g., C18, biphenyl column)Tandem mass spectrometry (ESI or APCI, MRM mode)High sensitivity and selectivity, suitable for a wide range of compound polarities. nih.gov

Spectroscopic and Electrochemical Methods for Real-time Monitoring

Real-time monitoring of environmental contaminants like 3-Biphenylamine, 4'-nitro- is essential for tracking its degradation and understanding its environmental fate. Spectroscopic and electrochemical methods offer promising avenues for such continuous analysis due to their potential for rapid response and in-situ measurements.

Spectroscopic Methods

Spectroscopic techniques are based on the interaction of electromagnetic radiation with matter. For a compound like 3-Biphenylamine, 4'-nitro-, which contains chromophoric and fluorophoric moieties (the biphenyl and nitro groups), methods such as UV-Vis absorption and fluorescence spectroscopy are particularly relevant.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a sample. Aromatic nitro compounds typically exhibit strong absorption bands in the UV-Vis region. For instance, a similar compound, 4-Nitro-N-phenylaniline, shows a characteristic UV-Vis spectrum. spectrabase.com While specific data for 3-Biphenylamine, 4'-nitro- is not readily available, it is expected to have a distinct absorption spectrum that can be utilized for its quantification. Real-time monitoring could be achieved by coupling a UV-Vis spectrophotometer with a flow-through cell, allowing for continuous measurement of the compound's concentration in a liquid stream.

Fluorescence Spectroscopy: This method detects the emission of light from a substance that has absorbed light. The triphenylamine (B166846) structure, a core component of the broader class of compounds to which 3-Biphenylamine, 4'-nitro- belongs, is known to be fluorescent. researchgate.net The presence of the nitro group, which is an electron-withdrawing group, can influence the fluorescence properties, often leading to quenching. mdpi.com This fluorescence quenching phenomenon can be exploited for sensitive detection. mdpi.com For real-time applications, fiber-optic probes coated with a material that interacts with 3-Biphenylamine, 4'-nitro- could be employed to measure changes in fluorescence intensity directly in the environment. Research on other nitroaromatic compounds has demonstrated the feasibility of using fluorescence quenching for their detection. researchgate.netmdpi.comresearchgate.netrsc.orgwestmont.edu

Electrochemical Methods

Electrochemical sensors offer advantages such as high sensitivity, portability, and low cost, making them well-suited for real-time, in-field monitoring. The nitro group in 3-Biphenylamine, 4'-nitro- is electrochemically active and can be readily reduced, forming the basis for its detection.

Voltammetry: This technique involves applying a varying potential to an electrode and measuring the resulting current. The reduction of the nitro group produces a distinct peak in the voltammogram, the position and height of which can be used for qualitative and quantitative analysis, respectively. Studies on similar compounds like 4-nitroaniline (B120555) and diphenylamine have demonstrated the utility of voltammetric methods, such as differential pulse voltammetry, for their sensitive determination. nih.govmaynoothuniversity.ie Modified electrodes, for instance, those incorporating carbon paste or nanoparticles, have been shown to enhance the sensitivity and selectivity of the detection of related nitro compounds. nih.govmaynoothuniversity.ie

Amperometry: In this method, a constant potential is applied to the working electrode, and the current is monitored over time. This technique is particularly suitable for continuous monitoring as the current is directly proportional to the analyte concentration. An amperometric sensor for 3-Biphenylamine, 4'-nitro- would likely operate at a potential where the nitro group is efficiently reduced.

Analytical Method Principle Potential for Real-Time Monitoring of 3-Biphenylamine, 4'-nitro- Key Considerations
UV-Vis Spectroscopy Measures absorption of UV-visible light.Can be used with a flow-through cell for continuous monitoring of aqueous samples.Potential for interference from other absorbing compounds in the matrix.
Fluorescence Spectroscopy Measures emission of light after excitation.Fiber-optic probes can be used for in-situ measurements. Fluorescence quenching by the nitro group can provide high sensitivity.Matrix components can also quench fluorescence, leading to potential inaccuracies.
Voltammetry Measures current as a function of applied potential.Portable and suitable for field use. Can provide both qualitative and quantitative information.Electrode fouling can be an issue in complex environmental samples.
Amperometry Measures current at a constant potential.Ideal for continuous monitoring due to direct proportionality between current and concentration.Less selective than voltammetry; a specific reduction potential needs to be identified.

Table 1: Comparison of Spectroscopic and Electrochemical Methods for Real-time Monitoring

Sample Preparation and Enrichment Strategies for Low-Level Detection

The concentration of 3-Biphenylamine, 4'-nitro- in environmental samples is often very low, necessitating sample preparation and enrichment steps prior to analysis to achieve the required sensitivity. The choice of method depends on the sample matrix (e.g., water, soil, sediment) and the analytical technique to be used.

Sample Preparation

The goal of sample preparation is to isolate the target analyte from the complex sample matrix and to transfer it into a solvent that is compatible with the analytical instrument.

Liquid-Liquid Extraction (LLE): This is a conventional method for extracting organic compounds from aqueous samples. missouri.edu An organic solvent that is immiscible with water, such as dichloromethane (B109758) or hexane (B92381), is used to extract 3-Biphenylamine, 4'-nitro- from the water sample. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its neutral form. For a biphenylamine derivative, a neutral to slightly basic pH would likely be optimal. Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that uses a small amount of extraction solvent and a disperser solvent to create a cloudy solution, increasing the surface area for extraction and leading to higher enrichment factors. ijcce.ac.ir

Solid-Phase Extraction (SPE): SPE has become a popular alternative to LLE due to its lower solvent consumption, higher enrichment factors, and ease of automation. For a moderately polar compound like 3-Biphenylamine, 4'-nitro-, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) would be suitable. The sample is passed through the SPE cartridge, the analyte is retained on the sorbent, and interfering substances are washed away. The analyte is then eluted with a small volume of an organic solvent. Magnetic solid-phase extraction (MSPE) is a variation that uses magnetic nanoparticles as the sorbent, allowing for easy separation of the sorbent from the sample solution using an external magnet. cabidigitallibrary.org

Enrichment Strategies

Enrichment is the process of increasing the concentration of the analyte relative to the matrix components. Both LLE and SPE are effective enrichment techniques. The enrichment factor is determined by the ratio of the initial sample volume to the final extract volume. By using a large volume of the environmental sample and eluting the analyte into a small volume of solvent, significant enrichment can be achieved, enabling the detection of trace levels of 3-Biphenylamine, 4'-nitro-.

Technique Description Advantages for 3-Biphenylamine, 4'-nitro- Analysis Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. missouri.eduSimple and widely applicable.Can be time-consuming and requires large volumes of organic solvents.
Dispersive Liquid-Liquid Microextraction (DLLME) A microextraction technique using a small amount of extraction solvent and a disperser solvent. ijcce.ac.irHigh enrichment factor, fast, and low solvent consumption.Can be sensitive to matrix effects.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the sample matrix passes through. High enrichment factor, low solvent use, can be automated.Sorbent selection needs to be optimized for the specific analyte.
Magnetic Solid-Phase Extraction (MSPE) Uses magnetic nanoparticles as the sorbent for easy separation. cabidigitallibrary.orgRapid and convenient separation of the sorbent.Synthesis and functionalization of magnetic nanoparticles can be complex.

Table 2: Sample Preparation and Enrichment Strategies

Emerging Research Directions and Future Challenges for 3 Biphenylamine, 4 Nitro

Integration into Supramolecular Chemistry and Self-Assembly Systems for Advanced Materials

The molecular architecture of 3-Biphenylamine, 4'-nitro- makes it a compelling candidate for the construction of supramolecular assemblies and advanced materials. The aromatic biphenyl (B1667301) core can facilitate π-π stacking interactions, while the amino (-NH2) and nitro (-NO2) groups provide sites for hydrogen bonding and dipole-dipole interactions. These non-covalent forces are the bedrock of self-assembly, allowing molecules to spontaneously organize into ordered, functional structures.

Research into structurally similar molecules has demonstrated the viability of this approach. For instance, self-assembled monolayers (SAMs) of 4'-nitro-1,1'-biphenyl-4-thiol (NBT) have been successfully fabricated. nih.gov These layers can be structured using techniques like chemical lithography to create patterns with distinct chemical functionalities. nih.gov The terminal nitro groups in these assemblies can be chemically reduced to amino groups, which then serve as anchor points for other molecules, such as lipids, to create stable bio-interfacing patterns. nih.gov This work suggests that 3-Biphenylamine, 4'-nitro-, with its inherent amino and nitro functionalities, could be used to design complex, multi-functional surfaces and materials without the need for post-assembly modification.

Furthermore, studies on other modified aromatic amino acids show a tendency to form well-defined structures like spheres, fibers, and nanospheres through self-assembly. chemrxiv.orgresearchgate.net The final morphology of these materials can often be tuned by changing solvent conditions, indicating that the assembly process is controllable. researchgate.net Future research will likely focus on exploring how 3-Biphenylamine, 4'-nitro- can be directed to self-assemble into specific architectures for applications in nanotechnology, sensor technology, and biomaterials.

Exploration of Electrochemical Properties for Energy Storage and Conversion Devices

The electrochemical behavior of 3-Biphenylamine, 4'-nitro- is dominated by the redox activity of the nitro group. The study of nitro compounds has a long history in electrochemistry, with the primary process being the reduction of the nitro group. researchgate.net This typically occurs in a stepwise fashion, beginning with a one-electron reduction to form a nitro radical anion (R-NO2•−). researchgate.net The stability and subsequent reactions of this radical are of significant scientific interest.

Electrochemical techniques like cyclic voltammetry can be used to study the formation and stability of this radical anion. researchgate.net The redox potential of the nitro/nitro radical anion couple is a key parameter that can be influenced by the molecular structure and the surrounding medium. researchgate.net This tunable electrochemical property opens the door for potential applications in energy storage and conversion.

Recent advancements have focused on the electrolytic conversion of nitro compounds into amines, a process that is crucial for the synthesis of many pharmaceuticals, dyes, and agrochemicals. nih.govchemrxiv.orgresearchgate.netchemrxiv.org This electrochemically-driven hydrogenation can be performed in advanced setups like membrane reactors, which use a hydrogen-permeable palladium membrane to source hydrogen from water electrolysis. nih.govchemrxiv.org Such systems can operate at ambient temperature and pressure without toxic additives, offering a more sustainable alternative to traditional chemical methods. nih.govresearchgate.netchemrxiv.org The potential for 3-Biphenylamine, 4'-nitro- to be used in these green electrosynthesis processes is a promising area of investigation. Additionally, its redox properties could be exploited in the development of novel electrode materials for batteries or supercapacitors, or as a component in electrochemical sensors for detecting specific analytes. rsc.org

Table 1: Key Electrochemical Processes for Nitroaromatic Compounds
Electrochemical ProcessDescriptionPotential Application
One-Electron ReductionThe nitro group (R-NO₂) accepts one electron to form a nitro radical anion (R-NO₂•⁻). This is often a reversible process. researchgate.netRedox-active materials for batteries, electrochemical sensors.
Multi-Electron Reduction (Hydrogenation)The nitro group is fully reduced to an amino group (R-NH₂). This is an irreversible process involving multiple electrons and protons. researchgate.netnih.govSustainable electrosynthesis of amines, energy conversion. chemrxiv.org
Catalytic ReductionThe electrochemical reduction can be facilitated by a catalyst to improve efficiency and selectivity. rsc.orgEnvironmental remediation, green chemistry. rsc.org

Development of Advanced Synthetic Strategies for Isomer and Regioisomeric Control

The precise placement of functional groups on an aromatic backbone is a fundamental challenge in synthetic organic chemistry. For 3-Biphenylamine, 4'-nitro-, achieving the desired 3,4'-substitution pattern—as opposed to other possible isomers—requires sophisticated synthetic methods that offer high regioisomeric control.

Modern cross-coupling reactions, particularly the Suzuki cross-coupling, are powerful tools for constructing the biphenyl core. researchgate.net Research on the synthesis of nitrobiphenyls has shown that the reaction's success can be highly dependent on the position of the nitro group on the boronic acid reactant. researchgate.net This highlights the electronic effects that substituents impart on the catalytic cycle and underscores the need for carefully tailored reaction protocols to favor the formation of the desired isomer. researchgate.net

Beyond forming the biphenyl skeleton, strategies for introducing the nitro and amino groups are critical. While a wide array of methods exists for the nitration of aromatic compounds and the reduction of nitro groups to amines, controlling the regioselectivity remains a key objective. rsc.org Palladium-catalyzed reactions, for example, have been employed in the synthesis of related compounds like 4-nitrotriphenylamine, demonstrating the utility of modern catalysis in constructing these molecules. google.com Future research will focus on developing novel catalytic systems and multi-step synthetic routes that can produce 3-Biphenylamine, 4'-nitro- with high yield and purity, minimizing the formation of unwanted regioisomers. This may involve the use of directing groups or the development of catalysts that can differentiate between electronically similar positions on the aromatic rings.

Machine Learning and AI-Driven Approaches for Property Prediction and Synthesis Optimization

The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how molecules are designed, synthesized, and characterized. For a compound like 3-Biphenylamine, 4'-nitro-, AI and machine learning (ML) offer powerful tools to accelerate research and development.

Property Prediction: Machine learning models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are being developed to predict the properties of nitroaromatic compounds. nih.govnih.gov By training on large datasets of known molecules, these models can estimate various physicochemical and biological properties, from electronic characteristics to potential environmental impact. nih.gov Advanced models like Message Passing Neural Networks (MPNNs) represent molecules as graphs and can learn complex relationships between structure and property, often achieving prediction speeds up to 300,000 times faster than traditional computational chemistry methods like Density Functional Theory (DFT). research.google Applying these models to 3-Biphenylamine, 4'-nitro- could rapidly provide insights into its behavior and guide experimental efforts. chemrxiv.org

Synthesis Optimization: AI is also revolutionizing the process of chemical synthesis. sciety.orgpreprints.org AI-driven platforms can perform retrosynthetic analysis by searching vast reaction databases to propose viable synthetic pathways. synthiaonline.commdpi.com These tools can go further by predicting reaction outcomes, suggesting optimal conditions (e.g., temperature, solvent, catalyst), and ranking different routes based on factors like yield, cost, and efficiency. preprints.orgresearchgate.net This data-driven approach reduces the reliance on time-consuming trial-and-error experimentation. sciety.orgpreprints.org For 3-Biphenylamine, 4'-nitro-, an AI-driven approach could help overcome the synthetic challenges of regioisomeric control by identifying novel reaction conditions or catalysts that favor the desired 3,4'-isomer. synthiaonline.com

Table 2: Applications of AI/ML in Chemical Research
AI/ML ApproachApplicationRelevance to 3-Biphenylamine, 4'-nitro-
QSAR ModelsPredicting properties like toxicity, reactivity, and biological activity based on molecular structure. nih.govnih.govRapidly screen for potential applications and hazards.
Graph Neural Networks (e.g., MPNNs)Predicting quantum chemical properties (e.g., electronic, thermodynamic) with high speed and accuracy. research.googleGuide the design of materials for electronics or energy storage.
Retrosynthesis AlgorithmsProposing multi-step synthetic pathways to a target molecule from available starting materials. synthiaonline.commdpi.comDesign efficient and novel synthesis routes.
Reaction Prediction ModelsPredicting the products and yields of a chemical reaction under specific conditions. preprints.orgresearchgate.netOptimize reaction conditions to maximize yield and regioselectivity.

Collaborative Interdisciplinary Research Initiatives for Novel Applications of 3-Biphenylamine, 4'-nitro-

Realizing the full potential of 3-Biphenylamine, 4'-nitro- will require a departure from siloed research efforts. The diverse applications suggested by its structure necessitate collaborative initiatives that span multiple scientific disciplines.

The development of advanced materials from this compound would require a partnership between synthetic chemists, who can produce the molecule and its derivatives, and materials scientists, who specialize in characterization and the fabrication of self-assembled systems (Section 8.1). Similarly, exploring its use in energy devices (Section 8.2) would involve electrochemists, physicists, and engineers working together to design, build, and test prototype batteries, sensors, or reactors.

The integration of AI (Section 8.4) inherently calls for collaboration between chemists and computer scientists to develop and validate predictive models and synthesis planning tools. Furthermore, the broader family of nitroaromatic compounds has found applications in medicinal chemistry and biology, acting as antimicrobial agents, enzyme inhibitors, or fluorescent probes for imaging hypoxic tumors. mdpi.comnih.govfrontiersin.org Should 3-Biphenylamine, 4'-nitro- show promise in these areas, it would trigger collaborations with pharmacologists, biochemists, and medical researchers to explore its biological activity and therapeutic potential. Such interdisciplinary efforts are crucial for translating fundamental chemical properties into innovative, real-world technologies.

Q & A

Q. What are the key considerations for synthesizing 3-Biphenylamine, 4'-nitro- with high purity?

  • Methodological Answer : Synthesis typically involves coupling reactions (e.g., Ullmann or Suzuki-Miyaura) to link biphenyl and nitroamine groups. Critical parameters include:
  • Catalyst selection : Palladium-based catalysts for Suzuki coupling require precise ligand-to-metal ratios to avoid byproducts.
  • Temperature control : Reactions often proceed at 80–120°C to balance reaction rate and decomposition risks.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity. Confirmation via HPLC (C18 column, UV detection at 254 nm) is essential .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) during structural elucidation be resolved?

  • Methodological Answer :
  • Multi-spectral correlation : Combine 1H^1H-NMR (for aromatic protons) with 13C^{13}C-NMR and IR (nitro group stretching at ~1520 cm1^{-1}) to cross-validate assignments.
  • Advanced techniques : Use heteronuclear experiments (HSQC, HMBC) to resolve overlapping signals. For example, HMBC can confirm connectivity between the nitro group and the biphenyl backbone .
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Advanced Research Questions

Q. What experimental designs are optimal for studying the environmental persistence of 3-Biphenylamine, 4'-nitro- in aquatic systems?

  • Methodological Answer :
  • Simulation protocols : Use microcosm setups (e.g., Nettle Lake water samples from Ohio, 1978–1979 ) to mimic natural conditions. Parameters: pH 6.5–7.5, dissolved oxygen >5 mg/L, and microbial consortia from sediment.
  • Degradation tracking : Quantify nitro group reduction via ion chromatography (detection limit: 0.05 mg/L for NO3_3^-) and LC-MS for intermediate metabolites. Table 1 summarizes key analytical parameters:
ParameterMethodDetection LimitReference
Nitrate (NO3_3^-)Ion Chromatography0.05 mg/L
Biphenyl derivativesLC-MS (ESI+)0.1 ppb

Q. How can computational modeling resolve contradictions in electronic property predictions (e.g., HOMO-LUMO gaps)?

  • Methodological Answer :
  • DFT optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate orbital energies. Compare results with experimental UV-Vis spectra (λmax_{\text{max}} ~300 nm for nitroaromatics).
  • Validation : Cross-check with crystallographic data (if available) or electron density maps from X-ray diffraction. Discrepancies >0.3 eV suggest incomplete basis sets or solvent effects unaccounted for .
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Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity thresholds for 3-Biphenylamine, 4'-nitro-?

  • Methodological Answer :
  • Dose-response reevaluation : Conduct parallel assays (e.g., Daphnia magna lethality vs. algal growth inhibition) under standardized OECD conditions.
  • Meta-analysis : Aggregate data from platforms like ResearchGate to identify confounding variables (e.g., solvent choice, exposure duration). For example, LC50_{50} values in DMSO may differ by 20% compared to aqueous suspensions due to solubility effects .

Resource Guidance

Q. What platforms facilitate access to specialized studies on nitroaromatic compounds?

  • Methodological Answer :
  • Academic networks : Use ResearchGate to locate preprints on synthetic routes or environmental fate.
  • Analytical protocols : Refer to U.S. Geological Survey reports (e.g., Table 63 from Nettle Lake ) for historical water quality methods adaptable to nitro compound analysis.

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